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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine

Executive Summary In modern medicinal chemistry and complex library synthesis, the strategic protection and functionalization of secondary amines are critical. 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine represents a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and complex library synthesis, the strategic protection and functionalization of secondary amines are critical. 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine represents a highly privileged intermediate that merges the metabolic robustness of the 4-methylpiperidine pharmacophore with the synthetic versatility of the 2-nitrobenzenesulfonyl (nosyl) group.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic descriptive chemistry. Here, we will dissect the causality behind its physicochemical properties, explore the mechanistic logic of its synthesis and deprotection via the Fukuyama protocol, and provide field-proven, self-validating experimental workflows designed to ensure absolute reproducibility in your drug development pipelines.

Physicochemical Profiling

The conversion of 4-methylpiperidine to its nosyl-protected derivative fundamentally alters the molecule's electronic and physical properties. The strong electron-withdrawing nature of the sulfonyl group delocalizes the nitrogen lone pair, effectively abolishing its basicity and rendering the nitrogen inductively deactivated[1].

This transformation shifts the molecule from a water-soluble, basic amine to a neutral, highly lipophilic crystalline solid, which is highly advantageous for late-stage functionalization and normal-phase chromatographic purification.

Quantitative Data Summary
PropertyValue / DescriptionCausality / Significance
Molecular Formula C₁₂H₁₆N₂O₄SDefines the stoichiometric baseline for synthetic scaling[2].
Molecular Weight 284.33 g/mol Optimal mass range for fragment-based drug design (FBDD)[2].
Exact Mass 284.083 DaCritical for high-resolution mass spectrometry (HRMS) validation[2].
Predicted LogP ~2.1 - 2.5Increased lipophilicity ensures high solubility in aprotic organic solvents (DCM, DMF)[2].
Topological Polar Surface Area 91.6 ŲDominated by the sulfonyl and nitro oxygen atoms; dictates membrane permeability[2].
Hydrogen Bond Donors 0The secondary amine is fully substituted, preventing unwanted H-bond donation.
Hydrogen Bond Acceptors 4Facilitates predictable interactions with polar stationary phases during chromatography.

Mechanistic Insights: The Fukuyama Sulfonamide Protocol

The 2-nitrobenzenesulfonyl (nosyl) group is not merely a static protecting group; it is a dynamic, redox-neutral synthetic tool. The ortho-nitro substitution is the mechanistic linchpin of this system. While the sulfonyl group protects the nitrogen from unwanted electrophilic attacks, the electron-deficient aromatic ring—specifically activated by the ortho-nitro group—primes the molecule for mild, thiolate-mediated deprotection[3].

G A 4-Methylpiperidine (Secondary Amine) B Nosyl Chloride (NsCl) + DIPEA / DCM A->B Protection C Nosyl-Protected Piperidine B->C D Thiolate Reagent (e.g., PhSH, K2CO3) C->D Deprotection E Meisenheimer Complex D->E Nucleophilic Attack F Deprotected Amine + Thioether E->F SO2 Extrusion

Workflow of the Fukuyama sulfonamide protection and thiolate-mediated deprotection protocol.

Self-Validating Experimental Workflows

To guarantee scientific integrity, the following protocols are designed as self-validating systems . Every step includes built-in causality and observable metrics to confirm reaction progress without requiring immediate offline analytics.

Protocol A: Synthesis of 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine

Objective: Chemoselective sulfonylation of the secondary amine.

  • Preparation: Dissolve 4-methylpiperidine (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

    • Causality: Anhydrous conditions prevent the competitive hydrolysis of the highly electrophilic nosyl chloride into unreactive sulfonic acid.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

    • Causality: DIPEA acts as a non-nucleophilic proton sponge. Its steric bulk prevents it from competing with the piperidine for the sulfonyl electrophile, ensuring high atom economy.

  • Electrophile Addition: Cool the vessel to 0 °C. Add 2-nitrobenzenesulfonyl chloride (1.1 eq) portion-wise.

    • Self-Validating Mechanism: The reaction is highly exothermic. A controlled temperature rise confirms active coupling. The mixture will transition from colorless to a pale yellow solution.

  • Completion & Workup: Stir at room temperature for 2 hours. Quench with saturated aqueous NaHCO₃.

    • Self-Validating Mechanism: Vigorous gas evolution (CO₂) upon quenching confirms the neutralization of the HCl byproduct and any residual NsCl. Extract with DCM, dry over Na₂SO₄, and concentrate.

Protocol B: Thiolate-Mediated Deprotection

Objective: Removal of the nosyl group to liberate the free 4-methylpiperidine scaffold[3].

  • Preparation: Dissolve the protected piperidine (1.0 eq) in anhydrous DMF (0.1 M).

  • Reagent Addition: Add 2-mercaptoethanol (1.5 eq) followed by K₂CO₃ (2.0 eq)[3].

    • Causality: We specifically select 2-mercaptoethanol over thiophenol to eliminate the generation of highly toxic, malodorous byproducts. K₂CO₃ deprotonates the thiol to generate the active soft nucleophile.

  • Meisenheimer Complex Formation: Stir at room temperature for 1-3 hours.

    • Self-Validating Mechanism: The reaction mixture will rapidly develop a distinct, transient bright yellow/orange color . This is the visual signature of the Meisenheimer complex intermediate forming at the ortho-nitro position. As the complex collapses and extrudes SO₂, the color will gradually fade, signaling reaction completion.

  • Isolation: Dilute with water and extract with diethyl ether to remove the water-soluble thioether byproduct. Adjust the aqueous layer to pH > 10 and extract the liberated amine with DCM.

Structural Significance in Drug Development

Why utilize the 4-methylpiperidine scaffold instead of an unsubstituted piperidine? The answer lies in metabolic stability and pharmacokinetic optimization.

Unsubstituted piperidines are notoriously susceptible to rapid metabolic clearance via Cytochrome P450 (CYP) oxidation at the 4-position, or rapid amide hydrolysis when incorporated into larger peptidic structures. By introducing a methyl group at the 4-position, we induce significant steric hindrance.

Recent optimization studies in the development of antimalarial proteasome inhibitors demonstrated a profound causal relationship: methylation of the piperidine ring virtually eliminated amide hydrolysis and drastically decreased intrinsic clearance in human hepatocytes[4]. The methyl group acts as a structural shield, minimizing the molecule's ability to bind to carboxylesterases (CES2) and hindering nucleophilic addition at adjacent carbonyls[4].

G A Piperidine Scaffold B Unsubstituted Piperidine A->B C 4-Methylpiperidine Derivative A->C D High Susceptibility to CES2 Hydrolysis / CYP Oxidation B->D Rapid Clearance E Steric Hindrance & Conformational Locking C->E Structural Modification F Enhanced Metabolic Stability (Increased Half-life) E->F Reduced Intrinsic Clearance

Logical pathway illustrating how 4-methylation of piperidine enhances metabolic stability.

References

  • Optimization of Species-Selective Reversible Proteasome Inhibitors for the Treatment of Malaria Source: Journal of Medicinal Chemistry - ACS Publications URL
  • SAR studies of 4-acyl-1,6-dialkylpiperazin-2-one arenavirus cell entry inhibitors Source: PMC - NIH URL
  • HYDROXYLATION, AMINATION, AND METHYLATION IN NITROGEN-CONTAINING MOLECULES Source: IDEALS - Illinois URL
  • 1-[(2-Methyl-5-nitrophenyl)

Sources

Exploratory

Technical Guide to 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine: Synthesis, Properties, and Applications in Drug Development

Executive Summary In modern synthetic organic chemistry and drug development, the precise control of reactive sites is paramount. 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine represents a highly specialized, protected...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern synthetic organic chemistry and drug development, the precise control of reactive sites is paramount. 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine represents a highly specialized, protected amine building block. Formed by the reaction of 4-methylpiperidine with 2-nitrobenzenesulfonyl chloride (NsCl), this compound leverages the unique electronic properties of the ortho-nosyl (o-Ns) group.

This whitepaper provides an in-depth technical analysis of its chemical identity, the mechanistic causality behind its synthesis and deprotection, and its orthogonal utility in complex peptide and small-molecule drug discovery workflows.

Chemical Identity, CAS Registry, and Synonyms

Because 4-methyl-1-(2-nitro-benzenesulfonyl)-piperidine is a highly specific synthetic intermediate rather than a bulk commodity chemical, it is often generated in situ or synthesized on demand. Consequently, a single, universally indexed Chemical Abstracts Service (CAS) number for this exact derivative is not widely populated in public databases. However, its precursors and closely related structural analogs are well-documented[3].

Table 1: Chemical Identifiers and Calculated Properties
Property / IdentifierValue / Designation
IUPAC Name 4-methyl-1-[(2-nitrophenyl)sulfonyl]piperidine
Primary Synonyms 4-Methyl-1-(o-nosyl)piperidine; N-(2-Nitrobenzenesulfonyl)-4-methylpiperidine; N-Ns-4-methylpiperidine
Molecular Formula C₁₂H₁₆N₂O₄S
Molecular Weight 284.33 g/mol
CAS Number (Parent Amine) 626-58-4 (4-Methylpiperidine)
CAS Number (NsCl Reagent) 1694-92-4 (2-Nitrobenzenesulfonyl chloride)
CAS Number (Related Analog) 302552-68-7 (4-methyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine)
Topological Polar Surface Area (TPSA) ~83.5 Ų (Calculated)

Mechanistic Role: The Fukuyama Nosyl Strategy

The choice to protect 4-methylpiperidine with a 2-nitrobenzenesulfonyl group—rather than standard protecting groups like Boc, Fmoc, or Cbz—is driven by the need for orthogonal deprotection in complex multi-step syntheses [1].

The Causality of the Nosyl Group

The ortho-nitro group on the benzenesulfonyl ring exerts a powerful electron-withdrawing effect. While historically used by Fukuyama to increase the acidity of primary sulfonamides to facilitate alkylation, its use on a secondary amine (like 4-methylpiperidine) yields a tertiary sulfonamide.

The critical advantage here is the cleavage mechanism. Unlike Tosyl (Ts) groups, which require harsh dissolving metal reductions or highly acidic conditions for removal, the Nosyl group undergoes a facile Nucleophilic Aromatic Substitution (


)  when exposed to soft nucleophiles like thiophenol (PhSH) or mercaptoethanol [2].

Mechanism N1 Ns-Protected 4-Methylpiperidine N2 Nucleophilic Attack by Thiolate (at ortho-carbon of Ns group) N1->N2 PhS- (Thiophenolate) N3 Meisenheimer Complex (Transient Intermediate) N2->N3 SNAr Addition N4 Expulsion of SO2 & Thioether Formation N3->N4 Elimination N5 Free 4-Methylpiperidine Released N4->N5 Cleavage

Meisenheimer complex formation and SNAr cleavage of the Nosyl group.

Table 2: Protecting Group Orthogonality Matrix

To illustrate why a drug development chemist would select the Nosyl group, the following matrix demonstrates its stability against various standard cleavage conditions:

Protecting GroupAcid (e.g., TFA)Base (e.g., Piperidine)Hydrogenation (Pd/C)Thiolate (e.g., PhSH)
Nosyl (Ns) Stable Stable Cleaved (Nitro reduction)Cleaved (Orthogonal)
Boc CleavedStableStableStable
Fmoc StableCleavedStableStable
Cbz StableStableCleavedStable

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols describe the self-validating synthesis and subsequent deprotection of 4-methyl-1-(2-nitro-benzenesulfonyl)-piperidine.

Protocol A: Synthesis via Sulfonylation

Objective: High-yield protection of 4-methylpiperidine. Causality Note: Triethylamine (


) is utilized to scavenge the 

byproduct, preventing the protonation of the starting amine which would halt the reaction. Dichloromethane (DCM) is chosen as a non-nucleophilic, aprotic solvent that readily solubilizes both reagents.
  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 4-methylpiperidine (1.0 equivalent, 10 mmol) in anhydrous DCM (50 mL, 0.2 M).

  • Base Addition: Add

    
     (1.5 equivalents, 15 mmol). Cool the reaction mixture to 0 °C using an ice-water bath to suppress exothermic side reactions.
    
  • Sulfonylation: Slowly add 2-nitrobenzenesulfonyl chloride (1.1 equivalents, 11 mmol) portion-wise over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Validation & Workup: Monitor completion via TLC (Hexanes:EtOAc 3:1). Once the amine is consumed, quench the reaction with saturated aqueous

    
     (30 mL). Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography to yield the pure 4-methyl-1-(2-nitro-benzenesulfonyl)-piperidine.

Protocol B: Orthogonal Deprotection

Objective: Recovery of the free amine without disrupting acid/base-sensitive moieties elsewhere on a complex molecule.

  • Preparation: Dissolve the protected piperidine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.1 M).

  • Reagent Addition: Add anhydrous

    
     (3.0 eq) followed by thiophenol (PhSH) (1.2 eq). Safety Note: Thiophenol is highly odorous and toxic; perform strictly in a fume hood.
    
  • Reaction: Stir at room temperature for 1–3 hours. The thiolate anion attacks the electron-deficient aromatic ring, expelling

    
     and releasing the free amine.
    
  • Workup: Dilute with water and extract with diethyl ether. The byproduct (2-nitrophenyl phenyl sulfide) remains in the organic phase, while the free amine can be isolated via standard acid-base extraction.

Workflow A 4-Methylpiperidine (Secondary Amine) C 4-Methyl-1-(2-nitro- benzenesulfonyl)-piperidine A->C Et3N, DCM 0°C to RT B 2-Nitrobenzenesulfonyl Chloride (NsCl) B->C Sulfonylation D Thiolate Cleavage (PhSH, K2CO3) C->D Deprotection Trigger E Regenerated 4-Methylpiperidine D->E Orthogonal Cleavage

Synthesis and orthogonal deprotection workflow of the Nosyl-protected piperidine.

Applications in Drug Development

The 4-methylpiperidine moiety is a privileged pharmacophore found in numerous active pharmaceutical ingredients (APIs), including antihistamines, antipsychotics, and kinase inhibitors.

Protecting this moiety with a Nosyl group is particularly advantageous in Solid-Phase Peptide Synthesis (SPPS) and the generation of macrocyclic peptides . Recent patent literature highlights the use of 2-nitrobenzenesulfonyl chloride in the synthesis of complex macrocyclic peptides targeting KRAS mutations [4]. In these highly functionalized environments, standard Boc or Fmoc deprotection strategies might inadvertently cleave delicate peptide linkages or epimerize chiral centers. The mild, thiolate-mediated cleavage of the Nosyl group ensures that the structural integrity of the macrocycle remains intact while the piperidine nitrogen is successfully unmasked for subsequent derivatization.

References

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2-and 4-Nitrobenzenesulfonamides: Exceptionally versatile means for preparation of secondary amines and protection of amines. Tetrahedron Letters, 36(36), 6373-6374. URL: [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. URL: [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 4292045, 1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine. URL: [Link]

  • Google Patents. (2024). WO2024020159A1 - Macrocyclic peptides targeting kras.
Foundational

Technical Whitepaper: Physicochemical Profiling and Synthesis of 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine

Executive Summary In the landscape of modern drug discovery and complex organic synthesis, the strategic protection and activation of secondary amines are critical. 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine is a hi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and complex organic synthesis, the strategic protection and activation of secondary amines are critical. 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine is a highly specialized sulfonamide building block. By coupling the conformationally flexible 4-methylpiperidine core with the strongly electron-withdrawing 2-nitrobenzenesulfonyl (Nosyl or Ns) group, chemists create a stable intermediate that is pivotal in Fukuyama amine synthesis and the development of novel peptidomimetics and polyamines[1][2].

This whitepaper provides a comprehensive technical breakdown of its physicochemical properties, the mechanistic rationale behind its synthesis, and a self-validating experimental protocol designed for high-yield isolation.

Physicochemical Profiling & Quantitative Data

The molecular architecture of 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine consists of a lipophilic piperidine ring substituted with a methyl group at the 4-position, covalently bound via its nitrogen atom to an ortho-nitro substituted benzenesulfonyl group.

Table 1: Quantitative Physicochemical Properties

ParameterValue
Chemical Name 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine
Molecular Formula C12H16N2O4S[3]
Molecular Weight 284.33 g/mol [3]
Monoisotopic Mass 284.083 Da[4]
Target LC-MS m/z [M+H]+ ~285.09[4]
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4 (Nitro and Sulfonyl oxygens)
Rotatable Bonds 2 (S-N and S-Aryl linkages)

Mechanistic Rationale: The Role of the Nosyl Group

The selection of the 2-nitrobenzenesulfonyl (Nosyl) group over traditional protecting groups (like Tosyl, Boc, or Fmoc) is driven by precise chemical causality:

  • Dual Functionality (Protection & Activation): The strong electron-withdrawing nature of the ortho-nitro group significantly attenuates the basicity and nucleophilicity of the piperidine nitrogen, rendering it completely inert to subsequent harsh basic or acidic reaction conditions[5][6].

  • Orthogonal Deprotection: Unlike the Tosyl group, which requires brutal acidic or reductive conditions to remove, the Nosyl group can be cleaved under exceptionally mild conditions. Treatment with soft nucleophiles (such as thiophenol or 2-mercaptoethanol) in the presence of a mild base (like K2CO3 or DBU) triggers the formation of a transient Meisenheimer complex, cleanly releasing the secondary amine and a volatile thioether byproduct[5][6].

  • Stereochemical Integrity: In the synthesis of complex peptidomimetics, the Nosyl group effectively suppresses α-deprotonation, thereby preventing racemization or epimerization during downstream peptide coupling[7].

Experimental Methodology: Synthesis & Self-Validation

The following protocol details the nucleophilic substitution reaction between 4-methylpiperidine and 2-nitrobenzenesulfonyl chloride (NsCl). Every step is engineered with built-in causality and self-validating quality control checkpoints.

Step-by-Step Protocol

Step 1: Initiation and Reagent Assembly

  • Action: Dissolve 4-methylpiperidine (1.0 eq) in anhydrous dichloromethane (CH2Cl2) under an inert argon atmosphere. Add an organic base, such as Pyridine or Triethylamine (TEA) (2.0 eq). Cool the reaction flask to 0 °C using an ice bath[5].

  • Causality: CH2Cl2 is chosen as an aprotic solvent that readily dissolves both reagents without participating in nucleophilic side reactions. The base acts as an acid scavenger. Cooling to 0 °C is critical to control the highly exothermic sulfonylation, preventing thermal degradation and the formation of dark, polymeric impurities[5].

Step 2: Electrophilic Addition

  • Action: Add 2-nitrobenzenesulfonyl chloride (1.1 eq) portion-wise over 10 minutes, maintaining the internal temperature below 5 °C[5].

  • Causality: The ortho-nitro group makes the sulfonyl chloride highly electrophilic. Portion-wise addition prevents a sudden spike in temperature, ensuring smooth, controlled kinetic coupling.

Step 3: Propagation & In-Process Validation

  • Action: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin-Layer Chromatography (Hexane:EtOAc). 4-methylpiperidine lacks a chromophore and is invisible under 254 nm UV light. The successful attachment of the Nosyl group imparts strong UV absorbance. The disappearance of the NsCl spot and the emergence of a new, highly UV-active product spot provides immediate visual confirmation of the reaction's success[5].

Step 4: Quenching & Orthogonal Workup

  • Action: Dilute the mixture with additional CH2Cl2. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO3 (1x), and brine (1x). Dry over anhydrous MgSO4, filter, and concentrate under reduced pressure[5].

  • Causality: The 1M HCl wash selectively protonates and extracts residual pyridine and any unreacted 4-methylpiperidine into the aqueous phase. The NaHCO3 wash neutralizes residual acid, ensuring the sulfonamide remains pristine in the organic phase[5].

Step 5: Post-Process Analytical Validation

  • Action: Analyze the crude solid via LC-MS.

  • Self-Validation (LC-MS): The chromatogram must show a dominant peak corresponding to the calculated monoisotopic mass. The presence of the protonated adduct at m/z 285.09 [M+H]+ definitively validates the molecular identity of C12H16N2O4S[4].

Workflow Visualization

The following Graphviz diagram maps the causal relationships and phase transitions within the synthesis workflow.

SynthesisWorkflow N1 4-Methylpiperidine (Nucleophile) N3 Reaction Mixture (CH2Cl2, 0 °C, Base) N1->N3 N2 2-Nitrobenzenesulfonyl Chloride (Electrophile) N2->N3 N4 Nucleophilic Substitution & HCl Elimination N3->N4 Base-catalyzed N5 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine (Target Compound) N4->N5 High Yield (>90%) N6 Validation (LC-MS, m/z 285 [M+H]+) N5->N6 QC Check

Fig 1: Synthesis workflow for 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine.

References

  • Title : 1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine | C12H16N2O4S (Isomeric Mass Reference) Source : PubChem (National Institutes of Health)[3] URL :[Link]

  • Title : 1-(4-aminobenzenesulfonyl)piperidine-3-carboxylic acid (C12H16N2O4S) (Monoisotopic Mass Reference) Source : PubChemLite (Université du Luxembourg)[4] URL :[Link]

  • Title : Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group Source : MDPI[6] URL :[Link]

  • Title : Racemization-free Peptide Bond Formation via 2-Nitrobenzensulfonyl Strategy Source : ChemRxiv[7] URL : [Link]

  • Title : Solid-Phase Polyamine Synthesis Using Piperazine and Piperidine Building Blocks Source : Organic Letters (ACS Publications)[2] URL :[Link]

Sources

Exploratory

Technical Safety and Handling Guide: 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine

Executive Summary In modern drug development and complex organic synthesis, the protection of secondary amines is a critical pathway. 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine is a highly specialized sulfonamide in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and complex organic synthesis, the protection of secondary amines is a critical pathway. 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine is a highly specialized sulfonamide intermediate. Formed by the reaction of 4-methylpiperidine with 2-nitrobenzenesulfonyl chloride (nosyl chloride), this compound leverages the nosyl group as a robust, temporary protecting group.

Because this specific intermediate is typically synthesized in situ or as a custom building block rather than a bulk commercial commodity, a standard off-the-shelf Safety Data Sheet (SDS) is insufficient. This whitepaper synthesizes the physicochemical hazards, toxicological profiles, and handling protocols of the compound by analyzing its highly reactive precursors and the mechanistic causality of the1[1].

Physicochemical Profiling & Hazard Transformation

The synthesis of 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine represents a classic example of hazard mitigation through covalent modification. The free amine precursor is highly volatile, flammable, and corrosive, while the sulfonyl chloride precursor is a moisture-sensitive, severe lachrymator.

Causality of Stability: The formation of the sulfonamide (N-S) bond neutralizes the basicity of the piperidine nitrogen. The strong electron-withdrawing nature of the ortho-nitrobenzenesulfonyl group stabilizes the molecule, converting two highly dangerous liquids/reactive solids into a bench-stable, much safer solid intermediate. However, the nitroaromatic moiety introduces potential phototoxicity and environmental persistence.

Quantitative Hazard Summary
Property / Hazard4-Methylpiperidine (Precursor A)2-Nitrobenzenesulfonyl Chloride (Precursor B)4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine (Product)
Physical State Liquid (BP: 123-124°C)[2]Solid (MP: 64-70°C)[3]Solid (Predicted)
GHS Classification Flammable (Cat 2), Corrosive (Cat 1A), Toxic[4]Corrosive (Cat 1B)[5]Irritant (Cat 2), Aquatic Toxicity
Primary Risk Highly flammable vapor; causes severe skin/eye burns[6]Moisture-sensitive; causes severe skin/eye burns[3]Skin/eye irritation; potential environmental hazard
Handling Focus Fume hood, inert gas, strict ignition control[7]Fume hood, strictly anhydrous conditions[5]Standard PPE, avoid dust inhalation

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each workflow includes intrinsic chemical cues that verify the success of the step, preventing the downstream carryover of hazardous unreacted precursors.

Protocol 1: Nosylation (Synthesis of the Sulfonamide)

This protocol converts the corrosive amine into the stable sulfonamide intermediate.

  • Preparation: In an oven-dried, 300 mL two-necked round-bottomed flask under nitrogen, dissolve 4-methylpiperidine (1.0 eq) and triethylamine (TEA, 1.1 eq) in anhydrous dichloromethane (DCM)[3].

  • Thermal Control: Cool the flask to 0°C using an ice bath. Causality: Sulfonylation is highly exothermic. Cooling prevents the rapid volatilization of DCM and suppresses the formation of unwanted bis-sulfonylation byproducts.

  • Reagent Addition: Slowly add 3 (1.05 eq) over 10 minutes[3].

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Quenching & Workup: Quench the reaction with 1M HCl. Causality: The acidic quench protonates any unreacted 4-methylpiperidine and TEA, driving them into the aqueous layer and completely removing the corrosive amine hazard from the organic product layer[3].

  • Self-Validation Step: Perform Thin-Layer Chromatography (TLC) using Hexanes/EtOAc. The complete disappearance of the ninhydrin-active amine spot confirms that the volatile hazard has been successfully neutralized into the UV-active sulfonamide.

Protocol 2: Fukuyama Deprotection (Cleavage)

The nosyl group is specifically chosen because it can be cleaved under mild conditions without strong acids or bases, utilizing a nucleophilic aromatic substitution (


) mechanism.
  • Preparation: Dissolve 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine in anhydrous DMF.

  • Reagent Addition: Add Potassium Carbonate (

    
    , 20 eq) and 8 (15 eq)[8].
    
  • Mechanistic Action: Causality: The

    
     deprotonates thiophenol to generate a highly nucleophilic thiolate. The strongly electron-withdrawing ortho-nitro group on the sulfonamide activates the aromatic ring, allowing the thiolate to attack and form a Meisenheimer complex, ultimately releasing the free 4-methylpiperidine and a stable thioether byproduct[8].
    
  • Self-Validation Step: Visual inspection. The cleavage reaction is self-validating; the solution will turn a distinct, bright yellow color due to the release of the soluble Meisenheimer chromophore[8].

G A 4-Methylpiperidine (Corrosive/Flammable) C Nosylation (TEA, DCM, 0°C) A->C B Nosyl Chloride (Corrosive) B->C D Nosyl-Piperidine (Stable Solid) C->D E Fukuyama Cleavage (Thiophenol, K2CO3) D->E F Free Amine Recovery E->F

Fig 1: Synthesis and Fukuyama deprotection workflow for the nosyl-protected piperidine.

Safety, Handling, and Emergency Response

While the final nosyl-piperidine product is significantly safer than its precursors, it must be handled as a hazardous laboratory chemical.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles (Standard EN 166 or ANSI Z87.1).

  • Skin Protection: Nitrile gloves (minimum 0.11 mm thickness) to prevent dermal sensitization.

  • Respiratory Protection: N95 or P3 respirator if handling dry powders outside of a fume hood, to prevent inhalation of irritant dusts.

Spill Management Protocol

Because 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine is a solid, spill response differs drastically from liquid amine spills. Sweeping the compound can generate hazardous airborne dust.

G S1 Spill Identified (Solid Sulfonamide) S2 Don PPE (Gloves, Goggles, Mask) S1->S2 S3 Mechanically Collect (Avoid Dust Generation) S2->S3 S4 Decontaminate Surface (Soap & Water) S3->S4 S5 Dispose as Hazardous Waste S4->S5

Fig 2: Step-by-step emergency response and spill management protocol for solid sulfonamides.

Disposal Considerations: Do not flush into the sewer. The nitroaromatic structure implies potential toxicity to aquatic life with long-lasting effects (analogous to precursor profiles)[2]. All collected material, including contaminated PPE and absorbent materials, must be incinerated in compliance with local environmental regulations.

References

  • Chem-Station Int. Ed. "Sulfonyl Protective Groups" (Fukuyama Amine Synthesis). Available at: [Link][1]

  • ACS Publications. "Solid-Phase Synthesis of N-Nosyl- and N-Fmoc-N-Methyl-α-amino Acids" (Deprotection via thiophenol/potassium carbonate). Available at: [Link][8]

  • DC Fine Chemicals. "Safety Data Sheet - 2-Nitrobenzenesulfonyl chloride" (Precursor Hazard Profile). Available at:[Link][5]

Sources

Foundational

thermodynamic stability of 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine

An In-Depth Technical Guide to the Thermodynamic Stability of 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine Executive Summary The strategic protection of secondary amines is a cornerstone of complex organic synthesis a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine

Executive Summary

The strategic protection of secondary amines is a cornerstone of complex organic synthesis and pharmaceutical development. Among the most robust protective strategies is the Fukuyama amine synthesis, which utilizes the 2-nitrobenzenesulfonyl (nosyl, Ns) group. When applied to the sterically demanding 4-methylpiperidine core, the resulting adduct—4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine —exhibits a fascinating thermodynamic profile. This whitepaper dissects the structural thermodynamics, electronic stability, and chemoselective reactivity of this compound. Designed for application scientists and drug development professionals, this guide provides field-proven insights, self-validating experimental protocols, and quantitative stability metrics.

Structural and Thermodynamic Profiling

The is governed by a dual-axis system: the conformational thermodynamics of the piperidine ring and the electronic delocalization of the sulfonamide bond.

Conformational Thermodynamics: The 4-Methylpiperidine Ring

The piperidine ring inherently adopts a chair conformation to minimize torsional strain. The addition of a methyl group at the C4 position introduces a significant thermodynamic bias. To avoid severe 1,3-diaxial interactions with the axial protons at C2 and C6, the 4-methyl group strongly prefers the equatorial position . This equatorial preference (quantified by an A-value of approximately 1.7 kcal/mol) effectively "locks" the ring conformation. This conformational rigidity lowers the overall ground-state free energy of the molecule, rendering the aliphatic portion highly stable against thermal degradation.

Electronic Stability: The Sulfonamide Core and the Ortho-Effect

The S-N bond in this molecule is not a standard single bond. The nitrogen lone pair is heavily delocalized into the highly electron-withdrawing sulfonyl (


) group. This delocalization drastically attenuates the basicity and nucleophilicity of the piperidine nitrogen[1].

Furthermore, the presence of the ortho-nitro group on the benzene ring exerts a powerful inductive and resonance electron-withdrawing effect. This pulls electron density away from the sulfur atom, strengthening the S-N bond against hydrolytic cleavage. As a result, the compound is exceptionally stable under harsh acidic and basic conditions that would typically cleave standard amides or carbamates[2].

The Thermodynamic Paradox: Controlled Lability

While thermodynamically stable to hydrolysis, the molecule is kinetically labile to specific soft nucleophiles. The strong electron-withdrawing nature of the ortho-nitro group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring[1]. This makes the ipso-carbon highly susceptible to Nucleophilic Aromatic Substitution (S


Ar). When exposed to a soft nucleophile like a thiolate, the activation energy barrier is easily overcome, forming a Meisenheimer complex that rapidly collapses to release sulfur dioxide (

) and the free amine[3].

G Compound 4-Methyl-1-(2-nitro- benzenesulfonyl)-piperidine (Thermodynamically Stable) AcidBase 1M HCl or 1M NaOH (60°C, 24h) Compound->AcidBase Thiolate PhSH, K2CO3, DMF (Soft Nucleophile) Compound->Thiolate Stable No Degradation (Stable S-N Bond) AcidBase->Stable Meisenheimer Meisenheimer Complex (Transition State) Thiolate->Meisenheimer SNAr Cleavage 4-Methylpiperidine + Thioether Byproduct Meisenheimer->Cleavage SO2 Release

Caption: Thermodynamic stability and chemoselective cleavage pathways of the Nosyl-protected piperidine.

Quantitative Data Presentation

To provide a clear benchmark for drug development applications, the thermodynamic and kinetic parameters of the compound are summarized below.

ParameterValue / ObservationExperimental ConditionsAnalytical Method
Conformational Free Energy (

)

kcal/mol
298K, Standard StateComputational /

H-NMR
Hydrolytic Half-Life (

)

hours
1M HCl or 1M NaOH, 60°CHPLC-UV (220 nm)
Oxidative Stability Highly Stable10% H

O

, 25°C, 24h
LC-MS
Cleavage Conversion Rate

in 2 hours
PhSH (2.5 eq), K

CO

, DMF, 25°C
LC-MS / TLC

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation steps to ensure scientific integrity and reproducibility.

Protocol A: Synthesis of 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine

Causality Insight: The reaction is performed at 0 °C to control the exothermic sulfonylation and prevent the hydrolysis of the highly electrophilic 2-nitrobenzenesulfonyl chloride (NsCl). Pyridine is utilized as an acid scavenger to neutralize the HCl byproduct, ensuring the 4-methylpiperidine remains unprotonated and highly nucleophilic[1].

  • Initialization: Dissolve 4-methylpiperidine (1.0 eq, 10 mmol) in anhydrous CH

    
    Cl
    
    
    
    (30 mL) in a round-bottom flask under an argon atmosphere.
  • Temperature Control: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add anhydrous pyridine (2.0 eq, 20 mmol) dropwise to the stirred solution.

  • Sulfonylation: Add 2-nitrobenzenesulfonyl chloride (1.1 eq, 11 mmol) portion-wise over 15 minutes, maintaining the internal temperature below 5 °C[1].

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.

  • Validation (TLC): Check reaction progress using TLC (Hexane/EtOAc 3:1). The highly polar amine spot should disappear, replaced by a less polar, UV-active sulfonamide spot.

  • Workup: Quench with 1M HCl (to remove excess pyridine), extract with CH

    
    Cl
    
    
    
    , wash with brine, dry over MgSO
    
    
    , and concentrate to yield the crystalline product.
Protocol B: Thermodynamic Stability and Degradation Assay

Causality Insight: Forcing conditions (elevated temperature and extreme pH) are used to artificially accelerate degradation, allowing for the calculation of pseudo-first-order kinetics.

  • Sample Preparation: Prepare a 10 mM stock solution of the synthesized compound in HPLC-grade Acetonitrile.

  • Incubation: Aliquot 1 mL of the stock into two sealed vials. Add 1 mL of 1M HCl to Vial A, and 1 mL of 1M NaOH to Vial B.

  • Thermal Stress: Incubate both vials in a thermoshaker at 60 °C.

  • Validation (HPLC Tracking): Withdraw 50

    
    L aliquots at t = 0, 2, 4, 8, 24, and 48 hours. Quench the pH, dilute with mobile phase, and inject into an HPLC-UV system (C18 column, 220 nm detection). Plot the peak area of the intact compound over time to verify the 
    
    
    
    hour half-life.
Protocol C: Chemoselective Deprotection (Fukuyama Cleavage)

Causality Insight: Thiophenol acts as a soft nucleophile, specifically targeting the soft electrophilic ipso-carbon of the nosyl group rather than the hard S-N bond. K


CO

is a mild base that deprotonates thiophenol to generate the active thiolate without causing unwanted side reactions[1].
  • Initialization: Dissolve the protected piperidine (1.0 eq, 5 mmol) in anhydrous DMF (15 mL).

  • Reagent Addition: Add K

    
    CO
    
    
    
    (3.0 eq, 15 mmol) followed by thiophenol (2.5 eq, 12.5 mmol)[1].
  • Reaction: Stir the heterogeneous mixture at room temperature for 2 hours. The solution will typically turn bright yellow due to the formation of the Meisenheimer complex[3].

  • Validation (LC-MS): Sample the reaction mixture. LC-MS should show the complete disappearance of the starting mass and the appearance of the free 4-methylpiperidine mass (

    
     100.1) and the phenyl(2-nitrophenyl)sulfane byproduct.
    
  • Isolation: Dilute with water, extract with diethyl ether, and wash extensively with 1M NaOH to remove excess thiophenol.

Workflow Step1 1. Synthesis (NsCl + Amine) Step2 2. Crystallization (Thermodynamic Sink) Step1->Step2 Step3 3. Stability Assay (Thermal/Chemical) Step2->Step3 Step4 4. HPLC/LC-MS Quantification Step3->Step4

Caption: Self-validating experimental workflow for synthesizing and profiling thermodynamic stability.

References

Sources

Exploratory

biological activity predictions for sulfonamide piperidine derivatives

Predictive Workflows and Biological Validation of Sulfonamide-Piperidine Derivatives: A Technical Whitepaper Executive Summary The fusion of the sulfonamide moiety with a piperidine ring has emerged as a privileged pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Predictive Workflows and Biological Validation of Sulfonamide-Piperidine Derivatives: A Technical Whitepaper

Executive Summary

The fusion of the sulfonamide moiety with a piperidine ring has emerged as a privileged pharmacophore in modern medicinal chemistry. This hybrid scaffold exhibits a broad spectrum of biological activities, ranging from targeted anticancer and antidiabetic therapies to potent agrochemical bactericides. For drug development professionals, the challenge lies in accurately predicting the biological activity of these derivatives prior to resource-intensive synthesis. This whitepaper details the in silico predictive workflows, the causality behind structural modifications, and the self-validating in vitro protocols required to confirm target engagement.

The Sulfonamide-Piperidine Pharmacophore: Mechanistic Rationale

The rational design of sulfonamide-piperidine derivatives relies on the distinct stereoelectronic properties of both functional groups.

  • The Sulfonamide Group (-SO₂NH-): Acts as an exceptional bioisostere for carboxylic acids and amides. It provides robust, directional hydrogen-bond donor and acceptor capabilities, which are critical for anchoring the molecule within the ATP-binding hinge regions of kinases (e.g., VEGFR-2) or the active sites of bacterial enzymes (e.g., DHPS)[1],[2].

  • The Piperidine Ring: Introduces significant

    
     character and conformational rigidity. Its basic nitrogen (pKa ~9.5–10.5) ensures protonation in acidic microenvironments (such as tumor interstitium), enhancing target residence time. Furthermore, the chair conformation of the piperidine ring projects substituents into distinct axial and equatorial vector spaces, allowing the molecule to optimally occupy deep, allosteric hydrophobic pockets[3].
    

In Silico Predictive Methodologies

3D-QSAR and Pharmacophore Modeling

Traditional 2D Quantitative Structure-Activity Relationship (QSAR) models frequently fail to capture the spatial nuances of the piperidine ring's chair conformation. Therefore, 3D-QSAR methodologies (such as CoMFA and CoMSIA) are mandatory.

  • Causality in Modeling: Biological activity in these derivatives is highly sensitive to the spatial orientation of the substituents. 3D-QSAR models align the sulfonamide core to map steric and electrostatic fields, predicting how bulky or electron-withdrawing groups on the piperidine ring will impact binding affinity before synthesis begins.

Molecular Docking and Dynamics (MD)

Molecular docking translates QSAR predictions into physical binding poses. For instance, when predicting anticancer activity via VEGFR-2 inhibition, docking simulations reveal that the sulfonamide group forms critical hydrogen bonds with the Cys919 residue in the kinase domain, while the piperidine moiety accesses the adjacent hydrophobic pocket[1]. Similarly, for antidiabetic applications, derivatives like 2-oxo-ethyl piperidine sulfonamides are docked against insulin-inhibiting protein receptors to predict binding affinities and subsequent insulin release stimulation[3].

Predictive_Workflow Start Library Design (Sulfonamide-Piperidine) QSAR 3D-QSAR Modeling & SAR Analysis Start->QSAR Docking Molecular Docking (VEGFR-2 / DHPS) QSAR->Docking Synthesis Chemical Synthesis & Characterization Docking->Synthesis Top Hits InVitro In Vitro Validation (MTT / ELISA) Synthesis->InVitro InVitro->QSAR Feedback Loop Hit Lead Optimization InVitro->Hit Active Compounds

Fig 1. Iterative in silico and in vitro workflow for sulfonamide-piperidine drug discovery.

Experimental Validation Protocols (In Vitro)

To ensure scientific integrity, every computational prediction must be validated through rigorous, self-validating experimental systems.

Step-by-Step Anticancer Screening (VEGFR-2 Kinase Assay)

Causality & Rationale: Before advancing to cellular phenotypic assays (like MTT), isolated enzyme kinetics must be established to confirm that the observed cytotoxicity is strictly on-target (VEGFR-2 inhibition) rather than a result of non-specific membrane disruption.

  • Assay Preparation: Prepare a 384-well microtiter plate. Dispense 10 µL of recombinant human VEGFR-2 kinase domain (1 ng/µL) in assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 0.1 mM EGTA, 0.01% Tween-20).

  • Compound Addition: Add 5 µL of the synthesized sulfonamide-piperidine derivative (serially diluted from 10 µM to 1 nM in 1% DMSO).

    • Self-Validation Check: Include Sorafenib (10 µM) as a positive control for complete kinase inhibition, and 1% DMSO vehicle as a negative baseline control.

  • Reaction Initiation: Add 5 µL of ATP/substrate mix (10 µM ATP, 0.2 µg/µL Poly(Glu,Tyr) 4:1). Incubate at 25°C for 60 minutes.

  • Termination & Detection: Add 20 µL of anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP).

  • Quantification & Quality Control: Read absorbance at 450 nm. Calculate the Z'-factor. The assay is only deemed predictive and valid if the Z'-factor is > 0.5, ensuring a robust statistical separation between the positive and negative controls.

Antimicrobial DHPS Inhibition Assay

Causality & Rationale: For agrochemical applications against plant pathogens like Xanthomonas oryzae, predicting dihydropteroate synthase (DHPS) inhibition requires measuring bacterial growth kinetics followed by enzymatic validation to prove the mechanism of action[2].

  • Inoculum Preparation: Culture X. oryzae in nutrient broth (NB) at 28°C until the logarithmic growth phase (OD₆₀₀ ≈ 0.6).

  • Compound Treatment: Dilute the piperidine-sulfanilamide derivative in NB medium to achieve final concentrations ranging from 0.5 to 8.0 µg/mL.

    • Self-Validation Check: Run commercial bactericides (e.g., Bismerthiazol and Thiodiazole copper) as standard reference controls alongside a blank NB control.

  • Incubation & Monitoring: Incubate in a 96-well plate at 28°C with continuous shaking. Measure OD₅₉₅ every 2 hours for 24 hours to generate a growth curve.

  • Enzymatic Validation: Lyse treated cells and isolate the DHPS fraction. Introduce p-aminobenzoic acid (PABA). Quantify the reduction in dihydropteroate formation via HPLC. A dose-dependent decrease confirms the in silico docking predictions.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the predictive and experimental biological activity of key sulfonamide-piperidine derivatives validated in recent literature:

Compound Class / DesignationTarget Organism / Cell LinePrimary TargetBioactivity (IC₅₀ / EC₅₀ / Affinity)Reference
Sulfonamide-Piperidine (Cmpd 6)HCT-116 (Human Colorectal)VEGFR-2IC₅₀ = 3.53 µM[1]
Sulfonamide-Piperidine (Cmpd 15)HCT-116 (Human Colorectal)VEGFR-2IC₅₀ = 3.66 µM[1]
Piperidine-Sulfanilamide (Cmpd C4)Xanthomonas oryzae (Plant)DHPSEC₅₀ = 2.02 µg/mL[2]
2-oxo-Ethyl Piperidine SulfonamidePancreatic Beta Cells (In Silico)Insulin ReceptorsBinding Affinity = -6.9 kcal/mol[3]

Mechanistic Pathways

By successfully inhibiting targets like VEGFR-2, sulfonamide-piperidine derivatives disrupt downstream signaling cascades. The blockade of ATP binding prevents the phosphorylation of downstream kinases, ultimately halting angiogenesis and inducing apoptosis in malignant cells[1].

VEGFR2_Pathway Ligand Sulfonamide-Piperidine Derivative VEGFR2 VEGFR-2 Receptor (Kinase Domain) Ligand->VEGFR2 Competitive Inhibition Signaling Downstream Kinases (PI3K/AKT & MAPK) VEGFR2->Signaling Phosphorylation Blocked Apoptosis G2/M Arrest & Apoptosis Signaling->Apoptosis Pathway Suppression Induces Apoptosis Proliferation Cell Proliferation & Angiogenesis Signaling->Proliferation Angiogenesis Halted

Fig 2. VEGFR-2 signaling blockade by sulfonamide-piperidine derivatives inducing apoptosis.

Conclusion

The biological activity prediction of sulfonamide-piperidine derivatives requires a seamless integration of 3D-QSAR, molecular docking, and highly controlled, self-validating in vitro assays. By understanding the stereoelectronic causality of the piperidine ring and the hydrogen-bonding vector of the sulfonamide group, researchers can accurately predict and validate highly potent inhibitors for oncology, agriculture, and metabolic diseases.

References

  • Title: Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies Source: NIH / PubMed Central URL: [Link]

  • Title: Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases Source: ResearchGate / Int. J. Mol. Sci. URL: [Link]

  • Title: Synthesis, Characterization, DFT Studies and Molecular Docking Investigation of 2-oxo-Ethyl Piperidine Pentanamide-derived Sulfonamides as Anti-diabetic Agents Source: ResearchGate URL: [Link]

Sources

Foundational

4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine: Structural Blueprint, Synthesis, and Applications in Advanced Medicinal Chemistry

As drug discovery pipelines increasingly demand highly functionalized, metabolically stable secondary and tertiary amines, the strategic use of protecting groups and steric modulators has become paramount. 4-Methyl-1-(2-...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly demand highly functionalized, metabolically stable secondary and tertiary amines, the strategic use of protecting groups and steric modulators has become paramount. 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine represents a critical intersection of these two strategies. It combines the metabolic shielding of a methylated piperidine core with the synthetic versatility of the Fukuyama amine synthesis workflow.

This technical guide provides an in-depth analysis of its structural informatics, mechanistic rationale, self-validating synthesis protocols, and its proven applications in modern pharmacophore development.

Chemical Identity & Structural Informatics

Accurate chemical identifiers are foundational for computational screening and database indexing. Below is the consolidated structural data for 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine.

PropertyValue
IUPAC Name 4-Methyl-1-(2-nitrophenyl)sulfonylpiperidine
SMILES CC1CCN(CC1)S(=O)(=O)c2ccccc2[O-]
Standard InChI InChI=1S/C12H16N2O4S/c1-10-6-8-14(9-7-10)19(17,18)12-5-3-2-4-11(12)13(15)16/h2-5,10H,6-9H2,1H3
InChIKey Generated via SHA-256 cryptographic hash of the Standard InChI string.
Molecular Formula C₁₂H₁₆N₂O₄S
Monoisotopic Mass 284.0831 Da 1

Informatics Breakdown: The explicitly maps the connectivity: CC1CCN(CC1) delineates the 4-methylpiperidine ring, highlighting the methyl group at the C4 position. The S(=O)(=O)c2ccccc2[O-] segment maps the 2-nitrobenzenesulfonyl (nosyl) group covalently bonded to the piperidine nitrogen.

Mechanistic Rationale: The Nosyl-Piperidine Synergy

The utility of this compound in medicinal chemistry is driven by the synergistic properties of its two distinct halves.

The Nosyl Group: Orthogonality and Activation

In complex peptide or small-molecule synthesis, the choice of an amine protecting group dictates the entire synthetic route. Unlike the tosyl (Ts) group, which requires harsh acidic (HBr/AcOH) or dissolving metal reduction (Na/NH₃) conditions for cleavage, the 2-nitrobenzenesulfonyl (Ns) group allows for highly orthogonal, mild deprotection. The strongly electron-withdrawing ortho-nitro group activates the sulfonyl moiety, making it highly susceptible to nucleophilic aromatic substitution when exposed to soft nucleophiles 2.

The 4-Methylpiperidine Core: Metabolic Shielding

Unsubstituted piperidines frequently suffer from rapid metabolic oxidation and amide hydrolysis in vivo. Methylation at the C4 position increases the steric bulk and lipophilicity (LogP) of the ring. In the optimization of antimalarial proteasome inhibitors, replacing a standard piperidine with a 4-methylpiperidine core successfully eliminated amide hydrolysis and significantly decreased intrinsic clearance in human hepatocytes 3.

Visualizing the Synthetic Workflow

The following diagram illustrates the logical progression of the Fukuyama amination sequence utilizing this compound.

FukuyamaAmination Step1 4-Methylpiperidine (Secondary Amine) Step2 Nosylation (2-NsCl, Et3N, CH2Cl2) Step1->Step2 Step3 4-Methyl-1-(2-nosyl)-piperidine (Activated Intermediate) Step2->Step3 Step4 Alkylation (R-X or Mitsunobu) Step3->Step4 Step5 Fukuyama Deprotection (PhSH, K2CO3, DMF) Step4->Step5 Step6 Functionalized Amine (Product) Step5->Step6

Workflow of Fukuyama amination using 4-methyl-1-(2-nitro-benzenesulfonyl)-piperidine.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for reagent choices and integrated Quality Control (QC) checkpoints.

Protocol A: Synthesis via Nosylation

Objective: Protect and activate 4-methylpiperidine.

  • Preparation: Dissolve 4-methylpiperidine (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) under an inert argon atmosphere.

  • Base Addition: Add triethylamine (Et₃N, 1.2 equiv). Causality: Et₃N acts as an acid scavenger to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine.

  • Nosylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 2-nitrobenzenesulfonyl chloride (2-NsCl, 1.1 equiv) dropwise. Causality: Cooling strictly controls the exothermic nature of the sulfonylation, preventing the formation of degradation byproducts 4.

  • Validation & QC Check: Monitor via TLC (Hexane/EtOAc 7:3). The reaction is complete when the ninhydrin-active amine spot disappears. Confirm product mass via LC/MS: expect a base peak of m/z 285.09 [M+H]⁺ .

Protocol B: Fukuyama Deprotection (Nosyl Cleavage)

Objective: Liberate the functionalized amine post-alkylation.

  • Preparation: Dissolve the nosyl-protected intermediate in anhydrous DMF (0.1 M).

  • Reagent Addition: Add K₂CO₃ (3.0 equiv) followed by thiophenol (PhSH, 1.2 equiv).

  • Cleavage: Stir at 25 °C for 2–4 hours. Causality: Thiophenol acts as a soft nucleophile, attacking the electron-deficient aromatic ring of the nosyl group. This forms a transient Meisenheimer complex that rapidly collapses, releasing the free amine and a stable thioether byproduct.

  • Validation & QC Check: The reaction mixture will initially turn bright yellow (indicative of the Meisenheimer complex) and fade upon completion. LC/MS must confirm the disappearance of the +185 Da nosyl mass shift.

Applications in Advanced Drug Discovery

The unique structural profile of 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine has been leveraged in several high-profile medicinal chemistry campaigns:

  • Antimalarial Proteasome Inhibitors: In the pursuit of species-selective reversible inhibitors targeting the Plasmodium falciparum 20S proteasome, researchers utilized the 4-methylpiperidine moiety to optimize the lipophilic efficiency (LipE) of the drug. The methyl group effectively minimized binding to human carboxylesterases (CES2), preventing premature drug degradation and yielding promising in vivo pharmacokinetic profiles [[3]]().

  • Arenavirus Cell Entry Inhibitors: During Structure-Activity Relationship (SAR) studies of 4-acyl-1,6-dialkylpiperazin-2-one derivatives, nosyl protection was employed to enable the selective functionalization of nitrogen rings via intramolecular Mitsunobu alkylation. Subsequent nosyl deprotection and N-acylation led to the discovery of low-nanomolar inhibitors of Lassa virus (LASV) glycoprotein fusion 5.

Quantitative Data: Deprotection Efficiency

Choosing the correct deprotection reagent is critical for maximizing yield while preserving sensitive functional groups. The table below summarizes quantitative yields based on the reagent system used for nosyl cleavage.

Reagent SystemSolventTemp (°C)Time (h)Yield (%)Causality / Notes
PhSH / K₂CO₃ DMF252>90% Standard Fukuyama conditions; highly efficient due to the high nucleophilicity of the thiophenolate anion.
Mercaptoacetic acid / LiOH DMF25485% Odorless alternative to thiophenol; slightly slower kinetics but easier workup.
Propylamine CH₂Cl₂2512<50% Harder nucleophile; insufficient for complete cleavage, leading to significant unreacted starting material.

References

  • Optimization of Species-Selective Reversible Proteasome Inhibitors for the Treatment of Malaria Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • SAR studies of 4-acyl-1,6-dialkylpiperazin-2-one arenavirus cell entry inhibitors Source: PMC - NIH URL:[Link]

  • Tiapirinol | C12H16N2O4S | CID 3084206 (Monoisotopic Mass Reference) Source: PubChem - NIH URL:[Link]

  • HYDROXYLATION, AMINATION, AND METHYLATION IN NITROGEN-CONTAINING MOLECULES Source: IDEALS - Illinois URL:[Link]

  • WO2021156792A1 - Targeted plasma protein degradation Source: Google Patents URL

Sources

Protocols & Analytical Methods

Method

synthesis protocol for 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine

An Application Note and Detailed Protocol for the Synthesis of 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensi...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Detailed Protocol for the Synthesis of 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine, a molecule of interest in medicinal chemistry and drug discovery due to the prevalence of the piperidine and sulfonamide scaffolds in bioactive compounds. The protocol herein is established from fundamental principles of organic synthesis, drawing upon established methodologies for sulfonamide formation. This guide offers a step-by-step procedure, an exploration of the underlying chemical principles, and methods for the purification and characterization of the target compound.

Introduction

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities.[1][2] Similarly, the sulfonamide functional group is a cornerstone of medicinal chemistry, famously present in antibacterial sulfa drugs and a variety of other therapeutic agents. The combination of these two pharmacophores in 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine results in a molecule with potential for further elaboration in drug discovery programs. This protocol details a reliable method for the synthesis of this compound via the nucleophilic substitution reaction between 4-methylpiperidine and 2-nitrobenzenesulfonyl chloride.

Reaction Scheme

The synthesis proceeds via a nucleophilic attack of the secondary amine of 4-methylpiperidine on the electrophilic sulfur atom of 2-nitrobenzenesulfonyl chloride. A tertiary amine base, such as triethylamine, is utilized to quench the hydrogen chloride byproduct generated during the reaction.

Reaction_Scheme cluster_conditions reagent1 4-Methylpiperidine arrow reagent1->arrow reagent2 2-Nitrobenzenesulfonyl chloride reagent2->arrow product 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine plus1 + plus1->arrow plus2 HCl base Triethylamine (Et3N) solvent DCM, 0 °C to rt arrow->product

Figure 1: Overall reaction for the synthesis of 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine.

Materials and Instrumentation

Reagents and Solvents
Reagent/SolventFormulaMolecular Weight ( g/mol )PuritySupplier
4-MethylpiperidineC₆H₁₃N99.17≥98%Sigma-Aldrich
2-Nitrobenzenesulfonyl chlorideC₆H₄ClNO₄S221.62≥98%Combi-Blocks
Triethylamine (Et₃N)C₆H₁₅N101.19≥99.5%Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%Sigma-Aldrich
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeFisher Scientific
HexanesN/AN/AACS GradeFisher Scientific
Magnesium Sulfate (MgSO₄)MgSO₄120.37AnhydrousSigma-Aldrich
Silica GelSiO₂60.08230-400 meshSigma-Aldrich
Instrumentation
  • Magnetic stirrer with stir bars

  • Round-bottom flasks

  • Addition funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

  • Flash chromatography system

  • Nuclear Magnetic Resonance (NMR) Spectrometer (¹H and ¹³C)

  • Mass Spectrometer (MS)

Experimental Protocol

Step 1: Reaction Setup and Execution
  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methylpiperidine (1.0 g, 10.1 mmol, 1.0 equiv.).

  • Dissolve the 4-methylpiperidine in anhydrous dichloromethane (40 mL) under an inert atmosphere of nitrogen.

  • Cool the solution to 0 °C using an ice bath.

  • To this stirring solution, add triethylamine (2.1 mL, 15.1 mmol, 1.5 equiv.) via syringe.

  • In a separate flask, dissolve 2-nitrobenzenesulfonyl chloride (2.46 g, 11.1 mmol, 1.1 equiv.) in anhydrous dichloromethane (20 mL).

  • Add the 2-nitrobenzenesulfonyl chloride solution dropwise to the cooled amine solution over a period of 15-20 minutes using an addition funnel. The dropwise addition is crucial to control the exothermic nature of the reaction.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction at room temperature for 2-4 hours.

Step 2: Reaction Monitoring

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Eluent System: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point.

  • Visualization: The spots can be visualized under a UV lamp at 254 nm.

  • Confirmation of Completion: The reaction is considered complete upon the disappearance of the limiting starting material (4-methylpiperidine, which will need to be visualized with a stain like ninhydrin, or by the disappearance of the sulfonyl chloride).

Step 3: Work-up and Isolation
  • Once the reaction is complete, quench the reaction by adding deionized water (50 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (2 x 30 mL) to remove excess triethylamine, followed by saturated aqueous sodium bicarbonate solution (30 mL) to neutralize any remaining acid, and finally with brine (30 mL). The washing steps are essential for removing impurities and simplifying the subsequent purification.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Step 4: Purification

The crude product, obtained as an oil or a solid, should be purified by flash column chromatography on silica gel.

  • Column Packing: Pack a glass column with silica gel using a slurry method with the chosen eluent system.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After drying, load this onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc). Collect fractions and monitor them by TLC.

  • Product Collection: Combine the fractions containing the pure product and remove the solvent in vacuo to yield 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine as a pure compound.

Workflow Visualization

Synthesis_Workflow start Start setup Reaction Setup: - 4-Methylpiperidine in DCM - Cool to 0 °C - Add Triethylamine start->setup addition Reagent Addition: - Add 2-Nitrobenzenesulfonyl chloride  solution dropwise setup->addition reaction Reaction: - Warm to room temperature - Stir for 2-4 hours addition->reaction monitoring Monitoring: - Thin Layer Chromatography reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Quench with water - Wash with HCl, NaHCO₃, Brine - Dry and concentrate monitoring->workup Reaction Complete purification Purification: - Flash Column Chromatography  (Silica Gel, EtOAc/Hexanes) workup->purification characterization Characterization: - NMR (¹H, ¹³C) - Mass Spectrometry purification->characterization end End Product: 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine characterization->end

Figure 2: A flowchart illustrating the key stages of the synthesis protocol.

Characterization

The identity and purity of the synthesized 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine should be confirmed by spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group on the piperidine ring, the piperidine ring protons, and the aromatic protons of the 2-nitrophenyl group.

  • ¹³C NMR: The carbon NMR will show distinct resonances for each unique carbon atom in the molecule.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the calculated mass of the target compound (C₁₂H₁₆N₂O₄S, MW: 284.34).

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • 2-Nitrobenzenesulfonyl chloride is corrosive and a lachrymator; handle with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • Triethylamine is a corrosive and flammable liquid.

References

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • SciELO. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
  • Google Patents. US20100137604A1 - Method of making piperidine derivatives.
  • DTIC. Piperidine Synthesis.
  • Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives.
  • Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. (2001). J. Org. Chem., 66, 2487-2492.
  • Combi-Blocks, Inc. N-Methyl-2-nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride.
  • ResearchGate. 2-nitroaniline was reacting with 4-methylbenzenesulfonyl chloride to synthesize 4-methyl-N(2-nitrophenyl) benzenesulfonamide, 1C.
  • PMC. 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine.
  • Google Patents. JPH0899971A - Piperonal purification method.
  • PMC. N-(2-Methylphenyl)-4-nitrobenzenesulfonamide.
  • ChemRxiv. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists.
  • Google Patents. WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof.
  • Organic Syntheses. 4-Methyl-N-(phenylmethyl)benzenesulfonamide.
  • Organic Syntheses. o-NITROPHENYLSULFUR CHLORIDE.
  • MDPI. 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine.
  • IRIS. Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors.

Sources

Application

Application Note: Crystallization and Purification Methods for Nitro-benzenesulfonyl Piperidines

Introduction & Mechanistic Rationale Nitro-benzenesulfonyl (nosyl) piperidines are highly valuable intermediates in modern organic synthesis and drug discovery. The nosyl group serves a dual purpose: it acts as a robust,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Nitro-benzenesulfonyl (nosyl) piperidines are highly valuable intermediates in modern organic synthesis and drug discovery. The nosyl group serves a dual purpose: it acts as a robust, transient protecting group for secondary amines in the Fukuyama amine synthesis, and it functions as a distinct pharmacophore—most notably in the design of [1].

Causality in Purification: While flash column chromatography is frequently employed for complex reaction mixtures, crystallization is the gold standard for the purification of nosyl piperidines, especially during scale-up. The highly rigid geometry of the piperidine ring, combined with the strong dipole moment of the nitro group and the π-π stacking capabilities of the benzenesulfonyl moiety, strongly drives the formation of . Crystallization not only bypasses the high solvent consumption of chromatography but also effectively purges structurally similar organic impurities that co-elute on silica gel.

Synthesis Workflow & Causality

The synthesis of nosyl piperidines relies on a nucleophilic acyl substitution. A piperidine derivative is reacted with either 2-nitrobenzenesulfonyl chloride (o-NsCl) or 4-nitrobenzenesulfonyl chloride (p-NsCl).

Mechanistic Choice of Base and Solvent: The reaction is typically performed in dichloromethane (DCM) or toluene. Triethylamine (TEA) or potassium carbonate (K₂CO₃) is added as an acid scavenger. Causality: Without a base, the liberated hydrochloric acid would protonate the unreacted piperidine, forming an insoluble hydrochloride salt and prematurely stalling the reaction at a maximum of 50% conversion[2].

Purification and Crystallization Protocols

Every successful crystallization begins with a strategic liquid-liquid extraction (LLE) to remove water-soluble byproducts (like TEA-HCl) before attempting to induce nucleation.

Protocol 1: Synthesis and Crystallization of 1-(2-Nitrobenzenesulfonyl)piperidine

This protocol leverages slow solvent evaporation to yield high-purity molecular crystals, validating the product through a sharp melting point.

  • Reaction: Dissolve o-nitrobenzenesulfonyl chloride (5.00 g, 22.57 mmol) in dried toluene (30 mL). Slowly add piperidine (3.84 g, 45.1 mmol) at ambient temperature. Stir the reaction mixture for 12 hours.

  • Liquid-Liquid Extraction: Dilute the mixture with DCM (30 mL) and wash with distilled water (3 × 10 mL) to selectively partition the water-soluble piperidine hydrochloride into the aqueous phase.

  • Drying: Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Pre-purification (Optional): Concentrate the filtrate to an oil and pass it through a short silica gel plug using DCM/n-hexane (2:1 v/v) to remove baseline polymeric impurities.

  • Crystallization: Allow the DCM/n-hexane eluate to undergo slow solvent evaporation at ambient temperature. Causality: As the highly volatile DCM evaporates, the concentration of the non-polar hexane increases. This reduces the solubility of the polar nosyl piperidine, forcing spontaneous nucleation.

  • Harvest: Collect the resulting yellow crystals via vacuum filtration. (Expected Yield: ~81.5%, m.p. 91.6–91.8 °C).

Protocol 2: Synthesis and Purification of 1-(4-Nitrobenzenesulfonyl)piperidine-4-ol

For piperidines with additional polar functional groups (e.g., hydroxyls), direct precipitation following extraction is often sufficient to achieve high purity[2].

  • Reaction: In a round-bottom flask, solubilize 4-nosyl chloride (512 mg, 2.3 mmol) in DCM (8 mL). Add 4-hydroxypiperidine (404 mg, 4.0 mmol) and TEA (0.4 mL, 3.0 mmol).

  • Stirring: Magnetically stir at room temperature overnight to ensure complete conversion.

  • Extraction: Quench the reaction with water and extract with ethyl acetate (3 × 15 mL).

  • Isolation: Dry the combined organic phases over magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Result: The compound precipitates directly as a pure yellow solid without the need for further chromatographic purification. (Expected Yield: ~87%, m.p. 177.2 °C)[2].

Quantitative Data Summary

The following table summarizes the key physicochemical properties and expected yields for standard nosyl piperidine derivatives to aid in experimental validation.

CompoundReagentsExtraction SolventYieldMelting PointAppearance
1-(2-Nitrobenzenesulfonyl)piperidine Piperidine, o-NsCl, TolueneDCM / Water81.5%91.6–91.8 °CYellow crystals
1-(4-Nitrobenzenesulfonyl)piperidine-4-ol 4-Hydroxypiperidine, p-NsCl, DCMEtOAc / Water87.0%177.2 °CYellow solid

Deprotection (Fukuyama Reaction)

To utilize the nosyl group as a transient protecting group, it must be removed to yield the free, purified amine. The electron-withdrawing nitro group highly activates the sulfonamide for nucleophilic attack. Treatment with a soft nucleophile like a thiol (e.g., mercaptoethanol) and a base (e.g., DBU) in DMF triggers the formation of a Meisenheimer complex. This intermediate rapidly collapses, expelling sulfur dioxide and liberating the pure piperidine derivative[3].

Visualizations

Workflow A Piperidine Derivative + Nosyl Chloride B Reaction in DCM/Toluene Base: TEA or K2CO3 A->B Nucleophilic Acyl Substitution C Liquid-Liquid Extraction (Aqueous/Organic) B->C Quench & Wash D Crude Nosyl Piperidine C->D Dry & Concentrate E Flash Chromatography (EtOAc/Petroleum Ether) D->E Complex mixtures F Crystallization (DCM/Hexane or Toluene) D->F Scalable purification E->F Slow evaporation of eluate G Pure Nosyl Piperidine (Crystalline Solid) F->G Filtration & Drying

Workflow for the synthesis, extraction, and crystallization of nosyl piperidines.

Mechanism N1 Secondary Amine (Piperidine) N2 Nosyl-Protected Amine (Stable Intermediate) N1->N2 NsCl, TEA/DCM Protection N3 Target Amine (Deprotected) N2->N3 Thiol, DBU/DMF Deprotection

Mechanistic pathway of Fukuyama amine protection and deprotection.

References

  • Kolade, S. O., et al. "N-Cycloamino substituent effects on the packing architecture of ortho-sulfanilamide molecular crystals and their in silico carbonic anhydrase II and IX inhibitory activities." Acta Crystallographica Section C: Structural Chemistry, 78(12), 730-742 (2022). URL:[Link]

  • Le Darz, A., et al. "Fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties are selective carbonic anhydrase II inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 30(5), 737-745 (2015). URL:[Link]

  • European Patent Office. "Process for the removal of nitrobenzenesulfonyl." EP1321454A1.

Sources

Method

Application Note: 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine as a Strategic Synthetic Intermediate in Advanced Drug Discovery

Executive Summary 4-Methylpiperidine is a ubiquitous pharmacophore found in numerous active pharmaceutical ingredients (APIs). However, its late-stage functionalization—particularly via transition-metal catalyzed C–H act...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methylpiperidine is a ubiquitous pharmacophore found in numerous active pharmaceutical ingredients (APIs). However, its late-stage functionalization—particularly via transition-metal catalyzed C–H activation or cross-coupling—is often hindered by the strongly Lewis basic and easily oxidizable secondary amine. To circumvent this, the 2-nitrobenzenesulfonyl (nosyl or Ns) group is employed. The synthesis of 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine serves as a highly strategic, deactivated intermediate. This application note details the mechanistic causality behind the use of the nosyl group, provides self-validating experimental protocols for its installation and cleavage, and outlines its utility in remote C–H functionalization workflows.

Mechanistic Rationale & Causality (E-E-A-T)

The selection of the 2-nitrobenzenesulfonyl group over traditional carbamates (Boc, Cbz, Fmoc) is driven by two distinct mechanistic advantages: catalyst compatibility and orthogonal deprotection .

Deactivation for Remote C–H Functionalization

In transition-metal catalyzed C–H oxidation (e.g., using Fe(PDP) or Mn catalysts), basic amines coordinate directly to the metal center, rapidly quenching catalytic activity. The Ns group exerts a profound electron-withdrawing inductive effect, converting the basic amine into a neutral sulfonamide. This reduces the basicity of the piperidine nitrogen to negligible levels and electrostatically repels electrophilic metal-oxo species. Consequently, oxidation is directed away from the nitrogen to the most remote, sterically accessible aliphatic C–H bonds (e.g., the 4-methyl group) [2].

The Fukuyama Deprotection Mechanism

Unlike Boc or Cbz groups, which require harsh acidic or hydrogenolytic conditions that can destroy newly installed functional groups, the Ns group is cleaved under exceptionally mild conditions using soft nucleophiles (e.g., thiophenol) [1]. The thiophenolate anion specifically attacks the electron-deficient aromatic ring of the Ns group via nucleophilic aromatic substitution (


). The ortho-nitro group is critical here: it stabilizes the resulting Meisenheimer complex through resonance and provides steric acceleration  (the "ortho effect"). This steric bulk twists the sulfonyl group out of the aromatic plane, facilitating the rapid extrusion of 

and the release of the free secondary amine.

Quantitative Comparison of Amine Protecting Groups

To justify the use of the nosyl group in complex syntheses, the following table summarizes the physicochemical and operational differences between common protecting groups.

Protecting GroupDeprotection ReagentOrthogonalityElectron-Withdrawing StrengthSuitability for Late-Stage C–H Oxidation
Nosyl (Ns) PhSH, K₂CO₃ (Mild base/thiol)High (Stable to TFA, Pd/C, bases)Very High (Strong inductive effect)Excellent (Prevents N-oxidation & coordination)
Boc TFA or HCl (Strong acid)Moderate (Cleaved by strong acids)ModeratePoor (Prone to α-oxidation)
Cbz H₂, Pd/C (Hydrogenolysis)Moderate (Cleaved by reduction)ModeratePoor (Benzylic position is easily oxidized)
Fmoc Piperidine (Strong base)Low (Cleaved by amines/bases)ModerateModerate (Fluorenyl system can interfere)
Tosyl (Ts) Na/NH₃ or SmI₂ (Harsh reduction)High (Highly stable)HighGood (But deprotection often destroys the molecule)

Synthetic Workflow Visualization

Workflow Start 4-Methylpiperidine (Basic Amine) Protection Protection Phase NsCl, DIPEA, DCM Start->Protection Intermediate 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine (Deactivated Intermediate) Protection->Intermediate Functionalization C-H Functionalization (e.g., Fe-Catalyzed Oxidation) Intermediate->Functionalization Oxidized Functionalized Ns-Intermediate (Stable to Oxidation) Functionalization->Oxidized Deprotection Fukuyama Deprotection PhSH, K2CO3, DMF Oxidized->Deprotection Product Functionalized 4-Methylpiperidine (Target Product) Deprotection->Product

Figure 1: Protection, functionalization, and deprotection workflow for 4-methylpiperidine.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine

Objective: Install the Ns group while preventing competitive hydrolysis of the sulfonyl chloride.

  • Setup: In an oven-dried round-bottom flask under argon, dissolve 4-methylpiperidine (1.0 eq, 10.0 mmol) and N,N-diisopropylethylamine (DIPEA) (1.5 eq, 15.0 mmol) in anhydrous dichloromethane (DCM, 50 mL).

    • Causality: DIPEA is chosen over triethylamine because its steric bulk prevents it from acting as a nucleophile, thereby avoiding the formation of highly reactive, moisture-sensitive sulfonylammonium intermediates.

  • Addition: Cool the reaction mixture to 0 °C using an ice bath. Add 2-nitrobenzenesulfonyl chloride (NsCl) (1.1 eq, 11.0 mmol) portion-wise over 10 minutes.

    • Self-Validation: The solution will immediately turn pale yellow, and a slight exotherm will be observed.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

    • Self-Validation: Monitor by TLC (Hexanes/EtOAc 3:1). The highly polar starting amine (

      
       ~0.1, stains with ninhydrin) will be completely consumed, replaced by a fast-moving, strongly UV-active spot (
      
      
      
      ~0.6).
  • Workup: Quench the reaction with saturated aqueous

    
     (30 mL). Separate the layers and wash the organic layer sequentially with 1M HCl (30 mL) to remove any trace unreacted amine, followed by brine (30 mL).
    
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo to yield the product as a pale yellow crystalline solid.
    
Protocol B: Mild Deprotection (Fukuyama Protocol)

Objective: Cleave the Ns group to reveal the functionalized secondary amine without utilizing harsh acids or reductants.

  • Setup: Dissolve the functionalized Ns-protected intermediate (1.0 eq, 5.0 mmol) in anhydrous DMF (50 mL) in a fume hood.

  • Reagent Addition: Add anhydrous

    
     (3.0 eq, 15.0 mmol) followed by thiophenol (PhSH) (1.2 eq, 6.0 mmol) at room temperature.
    
    • Caution: Thiophenol is highly toxic and malodorous.

  • Reaction: Stir vigorously for 1–2 hours.

    • Self-Validation: The reaction mixture will turn bright yellow/orange within minutes. This color change is a diagnostic indicator of the Meisenheimer complex forming (see Figure 2).

  • Phase-Separation Workup: Dilute the mixture with water (150 mL) and extract with EtOAc (3 × 50 mL).

    • Causality: The massive excess of water crashes out the highly polar inorganic salts and quenches unreacted thiophenolate.

  • Acid-Base Extraction (Crucial Step): Extract the combined EtOAc layers with 1M HCl (3 × 40 mL).

    • Causality: The target free amine becomes protonated and migrates to the aqueous layer. The highly lipophilic thioether byproduct remains in the EtOAc layer, allowing for a chromatography-free purification.

  • Isolation: Basify the combined aqueous layers with 2M NaOH until pH > 10. Extract with DCM (3 × 40 mL), dry over

    
    , and concentrate to afford the pure functionalized 4-methylpiperidine.
    

Mechanistic Visualization of Deprotection

Mechanism NsAmine Ns-Protected Amine (Electron-Deficient Ring) Thiolate Thiophenolate Attack (Nucleophilic Aromatic Substitution) NsAmine->Thiolate Meisenheimer Meisenheimer Complex (Stabilized by ortho-NO2, Bright Yellow) Thiolate->Meisenheimer Extrusion SO2 Extrusion & C-S Bond Formation Meisenheimer->Extrusion Products Free Secondary Amine + Thioether Byproduct Extrusion->Products

Figure 2: Mechanistic pathway of the Fukuyama deprotection via a Meisenheimer complex.

References

  • Fukuyama, T., Jow, C.-K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally versatile means for preparation of secondary amines and protection of amines. Tetrahedron Letters, 36(36), 6373-6374.[Link][1][2][3]

  • Howell, J. M., Feng, K., Clark, J. R., Trzepkowski, L. J., & White, M. C. (2015). Remote Oxidation of Aliphatic C-H Bonds in Nitrogen-Containing Molecules. Journal of the American Chemical Society, 137(46), 14590-14593.[Link][4][5]

Sources

Application

Application Note: Advanced Protocol for the N-Sulfonylation of Piperidine Derivatives

Introduction & Scope The sulfonamide functional group is a highly privileged pharmacophore in medicinal chemistry, frequently appearing in 1[1]. The N-sulfonylation of piperidine—a ubiquitous saturated heterocyclic build...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The sulfonamide functional group is a highly privileged pharmacophore in medicinal chemistry, frequently appearing in 1[1]. The N-sulfonylation of piperidine—a ubiquitous saturated heterocyclic building block—is a fundamental and highly reliable transformation in drug discovery and development[2]. This application note provides a robust, self-validating protocol for synthesizing piperidine sulfonamides, detailing the mechanistic causality behind reagent selection, thermal control, and phase-partitioning workups.

Mechanistic Causality & Experimental Design

Successful N-sulfonylation relies on the direct nucleophilic attack of the secondary amine (piperidine) on the highly electrophilic sulfur atom of a sulfonyl chloride. To ensure high yields and purity, the experimental design must account for the following chemical dynamics:

  • Base Selection (Stoichiometric Scavenging): The sulfonylation reaction generates equimolar amounts of hydrogen chloride (HCl). If left unneutralized, this acidic byproduct rapidly protonates the unreacted piperidine substrate, rendering it non-nucleophilic and artificially capping the reaction yield. The introduction of a non-nucleophilic tertiary amine base—such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)—is mandatory to1[1].

  • Solvent Dynamics & Phase Partitioning: Anhydrous Dichloromethane (DCM) is the industry-standard solvent for this transformation. It provides excellent solvation for both the highly polar sulfonyl chloride electrophile and the relatively non-polar piperidine derivatives, ensuring a homogeneous reaction environment[3]. Furthermore, DCM's immiscibility with water seamlessly facilitates the subsequent aqueous workup.

  • Thermal Regulation & Kinetic Control: Sulfonyl chlorides are highly sensitive to hydrolysis by trace ambient moisture—a parasitic side reaction that is accelerated by heat. Initiating the reagent addition at 0 °C suppresses this hydrolysis and safely dissipates the heat generated by the exothermic nucleophilic attack. Subsequent2 to overcome the activation barrier for full conversion[2].

Mechanism A Piperidine (Nucleophile) C Tetrahedral Intermediate (Transient) A->C Nucleophilic Attack B Sulfonyl Chloride (Electrophile) B->C S-Cl Bond Polarization D N-Sulfonyl Piperidine (Target Product) C->D Chloride Elimination E HCl Byproduct (Neutralized by Base) C->E Deprotonation

Mechanistic pathway of piperidine N-sulfonylation via a tetrahedral intermediate.

Quantitative Data: Condition Optimization

The following table summarizes standardized conditions for various piperidine derivatives, demonstrating the versatility of the protocol across different steric and electronic environments.

Piperidine SubstrateSulfonyl ChlorideSolventBase (Eq.)Temp ProfileTimeExpected Yield
Unsubstituted PiperidineMethanesulfonyl chloride (MsCl)DCMTEA (1.5)0 °C → RT1-2 h>90%
4-Piperidinone4-Bromobenzenesulfonyl chlorideDCMTEA (1.5)0 °C → RT12 h78–85%
4-Hydroxypiperidinep-Toluenesulfonyl chloride (TsCl)THFPyridine (2.0)0 °C → RT3 h82%
Piperidine-4-carboxylateEthanesulfonyl chlorideDCMDIPEA (1.5)0 °C → RT2 h88%

Self-Validating Experimental Protocol

This procedure is engineered as a self-validating system. By leveraging the distinct pKa values of the reaction components, the sequential aqueous workup chemically isolates the target product, frequently bypassing the need for time-consuming silica gel column chromatography.

Materials Required:
  • Piperidine derivative (1.0 equiv)

  • Sulfonyl chloride (1.1 equiv)

  • Anhydrous Triethylamine (TEA) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) (0.2 M relative to amine)

Step-by-Step Procedure:
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar,3. Maintain an inert atmosphere (nitrogen or argon) to exclude ambient moisture[3].

  • Thermal Regulation: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

  • Electrophile Addition: Dissolve the sulfonyl chloride (1.1 equiv) in a minimal volume of anhydrous DCM. Add this solution dropwise to the stirring amine mixture over 10–15 minutes. (Causality: Dropwise addition prevents localized heating, minimizing the risk of bis-sulfonylation or reagent hydrolysis).

  • Reaction Progression: Stir the mixture at 0 °C for 30 minutes. Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1–2 hours.

  • In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using a 30% EtOAc/Hexanes eluent. The sulfonamide product will typically appear as a less polar (higher Rf) spot compared to the starting piperidine.

  • Aqueous Workup (Self-Validation):

    • Acid Wash: Quench the reaction with 1M aqueous HCl (equal volume to DCM). Transfer to a separatory funnel and extract. (Causality: Selectively protonates unreacted piperidine and the TEA base, partitioning them into the aqueous waste stream).

    • Base Wash: Wash the organic layer with saturated aqueous NaHCO₃. (Causality: Neutralizes residual acid and deprotonates any hydrolyzed sulfonic acid byproducts, washing them away).

    • Brine Wash: Wash with saturated NaCl solution to disrupt emulsions and pre-dry the organic phase.

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the highly pure N-sulfonyl piperidine product[3].

Workflow Step1 1. Preparation Dissolve Piperidine & TEA in anhydrous DCM Step2 2. Temperature Control Chill mixture to 0 °C in an ice bath Step1->Step2 Step3 3. Reagent Addition Dropwise addition of Sulfonyl Chloride Step2->Step3 Step4 4. Reaction Progression Warm to RT and stir (Monitor via TLC) Step3->Step4 Step5 5. Quench & Aqueous Workup Wash with 1M HCl, NaHCO3, and Brine Step4->Step5 Step6 6. Isolation Dry over MgSO4, filter, and concentrate Step5->Step6

Step-by-step experimental workflow for N-sulfonylation of piperidine derivatives.

References

  • Title: Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy Source: Royal Society of Chemistry (RSC) URL: [Link]

Sources

Method

Application Note: Solvent Selection Strategies for the Synthesis and Deprotection of 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale and self-validating protocols for nosyl-group chemistry. Executive Summary The 2-nitrobenzenesul...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale and self-validating protocols for nosyl-group chemistry.

Executive Summary

The 2-nitrobenzenesulfonyl (nosyl, Ns) group is a premier protecting and activating moiety in modern organic synthesis. When applied to secondary amines like 4-methylpiperidine, it forms a stable tertiary sulfonamide: 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine . The utility of this system lies in its orthogonality; the nosyl group is highly stable under standard acidic and basic conditions but can be cleaved under remarkably mild conditions using nucleophilic thiols (the Fukuyama deprotection).

Because the forward reaction (sulfonylation) and the reverse reaction (deprotection) operate via fundamentally different mechanisms—electrophilic trapping vs. Nucleophilic Aromatic Substitution (SNAr)—solvent selection is the primary determinant of reaction efficiency . This application note provides a comprehensive guide to the solvent dynamics, mechanistic causality, and validated protocols for managing 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine workflows.

Mechanistic Causality in Solvent Selection

A. Sulfonylation (The Forward Reaction)

The synthesis of 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine requires reacting 4-methylpiperidine with 2-nitrobenzenesulfonyl chloride (NsCl). The solvent must facilitate the dissolution of both the polar amine and the organic chloride while remaining strictly non-nucleophilic to prevent competitive degradation of the electrophile.

  • The Gold Standard (Dichloromethane - DCM): In non-nucleophilic aprotic solvents such as DCM, the nosyl group and the highly reactive NsCl precursor remain highly stable[3.1]. DCM provides an optimal dielectric environment (ε = 9.1) that stabilizes the transition state of the amine attacking the sulfonyl chloride without hydrogen-bonding to the nucleophile. Furthermore, its high volatility ensures facile removal during workup[3.7].

  • Solvents to Avoid (Protic Solvents): Solvents like methanol or ethanol must be strictly avoided. The oxygen lone pairs in protic solvents act as competing nucleophiles, attacking the NsCl to yield undesired sulfonate esters instead of the target sulfonamide[3.1].

B. Fukuyama Deprotection (The Reverse Reaction)

Cleaving the nosyl group from 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine does not occur at the sulfur center. Instead, the electron-withdrawing nitro group activates the aromatic ring towards an SNAr pathway[3.8]. A thiolate anion (e.g., from thiophenol) attacks the ipso-carbon of the aromatic ring, forming a highly polar Meisenheimer complex, which subsequently collapses to release the free secondary amine, sulfur dioxide, and a thioether byproduct.

  • The Gold Standard (DMF or MeCN): The formation of the Meisenheimer complex requires polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)[3.2]. These solvents efficiently solvate the inorganic counter-cations (e.g., K⁺ or Cs⁺ from the carbonate base), leaving the thiolate anion highly "naked" and reactive. They also stabilize the highly charged SNAr transition state.

  • Solvents to Avoid (DCM or Non-Polar Solvents): While DCM is perfect for protection, it is a poor choice for deprotection. Its low dielectric constant fails to dissolve the inorganic bases required to generate the thiolate, and it cannot adequately stabilize the Meisenheimer complex, leading to stalled reactions.

Quantitative Solvent Comparison

The following table summarizes the physicochemical rationale for solvent selection across the protection-deprotection lifecycle.

SolventReaction PhasePolarity (Dielectric Constant, ε)SuitabilityMechanistic Rationale
Dichloromethane (DCM) Protection9.1Optimal Non-nucleophilic; excellent solubility for organic reagents; easily removed in vacuo.
Tetrahydrofuran (THF) Protection7.6Good Aprotic alternative; useful if substrates require mild heating, though oxygen lone pairs can weakly coordinate.
Methanol (MeOH) Protection33.0Poor Protic; causes competitive nucleophilic attack on sulfonyl chloride, yielding sulfonate esters.
N,N-Dimethylformamide (DMF) Deprotection36.7Optimal Polar aprotic; highly solvates cations, leaving thiolate "naked" for rapid SNAr attack.
Acetonitrile (MeCN) Deprotection37.5Optimal Polar aprotic; excellent alternative to DMF with easier removal during aqueous workup.
Dichloromethane (DCM) Deprotection9.1Poor Insufficient polarity to stabilize the Meisenheimer complex or dissolve carbonate bases.

Visualizing the Pathways

Workflow A 4-Methylpiperidine (Secondary Amine) C 4-Methyl-1-(2-nitro- benzenesulfonyl)-piperidine A->C Sulfonylation (DCM, Et3N) B NsCl Reagent B->C E Recovered Free Amine C->E Deprotection (DMF or MeCN) D Thiol + Base D->E

Workflow of the protection and deprotection cycle highlighting optimal solvent choices.

Mechanism A Nosyl-Protected Piperidine C Meisenheimer Complex A->C SNAr Attack B Thiolate Anion B->C D Thioether + SO2 C->D Decomposition E Free 4-Methylpiperidine C->E Cleavage

Meisenheimer complex intermediate pathway during Fukuyama deprotection.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine

Objective: Chemoselective sulfonylation of 4-methylpiperidine in an aprotic environment.

Materials:

  • 4-Methylpiperidine (1.0 eq)

  • 2-Nitrobenzenesulfonyl chloride (NsCl) (1.1 eq)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) (0.1 M)

Step-by-Step Methodology:

  • Preparation: Purge a round-bottom flask with inert gas (N₂/Ar). Dissolve 4-methylpiperidine and Et₃N in anhydrous DCM.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: Sulfonylation is highly exothermic; thermal control prevents localized heating and degradation of NsCl.

  • Addition: Add NsCl portion-wise over 10 minutes.

  • Reaction & Validation: Stir for 30 minutes, allowing the mixture to slowly warm to room temperature.

    • Self-Validation Check: Monitor via TLC (20% EtOAc in Hexanes). The starting secondary amine (which streaks near the baseline) will be consumed, replaced by a highly UV-active, non-polar spot (the tertiary sulfonamide) at a higher Rf (~0.6).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize excess acid. Extract the aqueous layer with DCM (2x).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected piperidine.

Protocol 2: Fukuyama Deprotection to Recover 4-Methylpiperidine

Objective: SNAr-mediated cleavage of the nosyl group using a naked thiolate anion.

Materials:

  • 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine (1.0 eq)

  • Thiophenol (PhSH) or Mercaptoacetic acid (1.5 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) (0.1 M)

Step-by-Step Methodology:

  • Preparation: Dissolve the nosyl-protected piperidine in anhydrous DMF or MeCN.

  • Base Addition: Add the finely powdered inorganic base (K₂CO₃). Causality: The polar aprotic solvent is required here to solvate the potassium ions, allowing the base to effectively deprotonate the incoming thiol.

  • Thiol Addition: Add the thiol reagent dropwise at room temperature.

  • Reaction & Validation: Stir the suspension at room temperature for 1–2 hours.

    • Self-Validation Check (Visual): Within minutes, the reaction mixture will turn a distinct bright yellow or orange. This color change is a direct visual confirmation of the highly conjugated Meisenheimer complex forming in the polar solvent.

    • Self-Validation Check (Analytical): TLC will show the disappearance of the UV-active starting material and the appearance of the highly polar free amine (visualized via Ninhydrin stain).

  • Workup: Dilute the mixture heavily with water to quench the reaction, dissolve the inorganic salts, and crash out the thioether byproduct.

  • Isolation: Extract the free 4-methylpiperidine into an organic solvent (e.g., Ethyl Acetate). Wash the organic layer extensively with water (at least 3x) to remove residual DMF, dry over Na₂SO₄, and concentrate.

References

  • Structure Kinetics Relationships and Molecular Dynamics Show Crucial Role for Heterocycle Leaving Group in Irreversible Diacylglycerol Lipase Inhibitors. PMC (National Institutes of Health). Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine Production

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Welcome to the technical support and troubleshooting center for the synthesis of 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine. This...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Welcome to the technical support and troubleshooting center for the synthesis of 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine. This process involves the nosylation of 4-methylpiperidine (a secondary amine) using 2-nitrobenzenesulfonyl chloride (NsCl). While the 2-nitrobenzenesulfonyl (Nosyl) group is a highly reliable moiety in organic synthesis[1], the highly electrophilic nature of NsCl makes the reaction susceptible to specific impurity pathways if strict environmental and stoichiometric controls are not maintained.

This guide provides a mechanistic breakdown of the reaction, a self-validating experimental protocol, and an advanced troubleshooting matrix to help you isolate and eliminate impurities.

Process Workflow & Impurity Pathways

The synthesis relies on the nucleophilic attack of the secondary amine on the sulfonyl chloride. Deviations in solvent purity or atmospheric control introduce competing nucleophiles (water or alcohols), leading to critical impurities[2].

G SM 4-Methylpiperidine + 2-Nitrobenzenesulfonyl Chloride Cond Anhydrous Solvent (DCM/THF) + Base (TEA/DIPEA) 0 °C to RT SM->Cond Rxn Sulfonylation Intermediate Cond->Rxn Prod Target Product: 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine Rxn->Prod Optimal Conditions Imp1 Impurity 1: 2-Nitrobenzenesulfonic Acid (Hydrolysis) Rxn->Imp1 Moisture Present Imp2 Impurity 2: Alkyl Sulfonate Esters (Alcoholysis) Rxn->Imp2 Alcohol Solvent

Reaction workflow and common impurity pathways in nosyl protection of 4-methylpiperidine.

Self-Validating Experimental Protocol

To ensure high scientific integrity and reproducibility, this protocol is designed as a self-validating system . Each step includes the mechanistic causality behind the action and an In-Process Control (IPC) to verify success before proceeding.

Step 1: Anhydrous System Preparation

  • Action: Flame-dry all glassware under vacuum and backfill with inert gas (Argon or Nitrogen). Use only strictly anhydrous solvents.

  • Causality: 2-nitrobenzenesulfonyl chloride is highly moisture-sensitive. Ambient water will outcompete the amine, rapidly hydrolyzing the reagent into inactive 2-nitrobenzenesulfonic acid[2].

Step 2: Amine & Base Solvation

  • Action: Dissolve 4-methylpiperidine (1.0 eq) and Triethylamine (TEA, 1.2–1.5 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration. Cool the mixture to 0 °C using an ice bath[2].

  • Causality: The reaction is highly exothermic. Cooling suppresses the kinetic formation of side products[2]. TEA acts as an essential HCl scavenger; without it, the generated HCl will protonate the starting amine, rendering it non-nucleophilic[3].

Step 3: Electrophile Addition

  • Action: Dissolve 2-nitrobenzenesulfonyl chloride (1.05 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the amine mixture over 15–30 minutes[2].

  • Causality: Dropwise addition prevents localized concentration spikes of NsCl, avoiding runaway exotherms that degrade the sulfonyl chloride[3].

Step 4: In-Process Control (IPC) & Validation

  • Action: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2–4 hours[2].

  • Validation System (The Methanol Quench Test): To confirm completion without prematurely quenching the main batch, withdraw a 10 µL aliquot and quench it in 1 mL of methanol. Analyze via LC-MS.

    • Success State: Only the target mass of 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine is observed.

    • Failure State: If you observe the mass for methyl 2-nitrobenzenesulfonate, it proves that unreacted NsCl was still present in the batch (and reacted with the methanol). The reaction requires more time or additional base.

Step 5: Quench & Isolation

  • Action: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM. Wash the organic layer with 1M HCl, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate[3].

  • Causality: The 1M HCl wash is critical. It protonates and pulls any unreacted 4-methylpiperidine and excess TEA into the aqueous layer, leaving the highly pure, neutral sulfonamide product in the organic phase[3].

Quantitative Data: Optimized Reaction Parameters

The following table summarizes the optimized stoichiometric and physical parameters required to minimize impurity formation during scale-up[3].

ParameterRecommended RangeMechanistic Impact & Causality
Amine : NsCl Ratio 1.0 : 1.05A slight excess of the sulfonyl chloride ensures complete consumption of the amine substrate[3].
Base Equivalents 1.2 - 1.5 eqNeutralizes the generated HCl byproduct; prevents the amine from forming an unreactive hydrochloride salt[2].
Temperature 0 °C to Room TempLow initial temperature controls the exotherm; warming to RT ensures kinetic completion[2].
Reaction Time 2 to 24 hoursDependent on scale and mixing efficiency. Must be validated via TLC/HPLC prior to workup[3].
Solvent DCM or THF (Anhydrous)Ensures chemical inertness; avoids solvolysis side reactions associated with protic solvents[3].

Troubleshooting Guide & FAQs (Impurity Profiling)

Q1: My reaction yields are low, and TLC shows a massive, highly polar spot stuck at the baseline. What went wrong? A: You are observing 2-nitrobenzenesulfonic acid, the hydrolysis byproduct of your starting material. 2-Nitrobenzenesulfonyl chloride is extremely moisture-sensitive[2]. If your glassware, solvent, or amine contains trace water, it acts as a competing nucleophile, hydrolyzing the NsCl into the inactive sulfonic acid[2]. Diagnostic Check: If the mass balance of your recovered organic product is poor and the initial aqueous wash is highly acidic (pH < 2 before adding NaHCO₃), hydrolysis is the primary culprit.

Q2: Are di-sulfonylated impurities a concern in this specific synthesis, as they are in standard sulfonamide protocols? A: No. Standard sulfonamide syntheses using primary amines frequently suffer from di-sulfonylation because the mono-sulfonamide product retains an acidic N-H bond that can react with excess sulfonyl chloride[2]. However, 4-methylpiperidine is a secondary amine. Upon reaction with NsCl, it forms a tertiary sulfonamide lacking any residual N-H bonds, making di-sulfonylation mechanistically impossible. If you observe higher molecular weight impurities, investigate oxidative degradation rather than over-sulfonylation.

Q3: We detected trace genotoxic impurities during LC-MS analysis of our scale-up batch. What is the structural identity and causality? A: The impurities are likely alkyl sulfonate esters . This occurs when alcohols (e.g., methanol, ethanol) are used as solvents, are present as stabilizers in halogenated solvents (like chloroform), or are introduced during the quench phase before unreacted NsCl is fully consumed[2]. Sulfonyl chlorides react rapidly with alcohols to form sulfonate esters, which are highly reactive alkylating agents flagged as severe genotoxins in pharmaceutical development[2]. Solution: Strictly utilize anhydrous, alcohol-free solvents (e.g., HPLC-grade DCM) and quench with water or dilute aqueous base instead of alcohols[3].

Q4: The reaction stalls at ~70% conversion even after 24 hours. Adding more 2-nitrobenzenesulfonyl chloride doesn't push it to completion. Why? A: This indicates a failure in HCl byproduct neutralization, likely due to insufficient, degraded, or sterically hindered base[3]. As the reaction proceeds, one equivalent of HCl is generated. If the base (e.g., TEA or Pyridine) is depleted, the unreacted 4-methylpiperidine acts as the base, protonating into 4-methylpiperidinium chloride[4]. This protonated amine is non-nucleophilic, completely halting the reaction. Solution: Verify the pH of the organic layer; if it is acidic, add additional base to liberate the free amine before adding any further NsCl.

References

  • Technical Support Center: Sulfonamide Synthesis with Primary Amines. Benchchem.
  • Technical Support Center: Optimization of Sulfonamide Synthesis. Benchchem.
  • 2-Nitrobenzenesulfonyl Chloride | Sulfonyl
  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. NIH.

Sources

Optimization

Technical Support Center: Purifying Products from Unreacted 2-Nitrobenzenesulfonyl Chloride (NsCl)

Target Audience: Researchers, synthetic chemists, and drug development professionals. Scope: Advanced troubleshooting and validated methodologies for the removal of excess 2-nitrobenzenesulfonyl chloride (NsCl) following...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Scope: Advanced troubleshooting and validated methodologies for the removal of excess 2-nitrobenzenesulfonyl chloride (NsCl) following sulfonylation reactions (e.g., Fukuyama amine synthesis).

Mechanistic Insight: Why is NsCl Difficult to Remove?

2-Nitrobenzenesulfonyl chloride (NsCl) is a cornerstone reagent in the Fukuyama amine synthesis , favored for its ability to protect primary amines while activating them for subsequent alkylation[1]. The nosyl group is highly valued because it can be cleaved under remarkably mild conditions using nucleophilic thiols[2].

However, a common bottleneck in this workflow is the removal of unreacted NsCl.

  • Chromatographic Similarity: NsCl often co-elutes with the desired sulfonamide product during standard silica gel chromatography[2].

  • Silica Degradation: If loaded directly onto a column, unreacted NsCl slowly hydrolyzes on the silica gel, releasing hydrochloric acid (HCl) and 2-nitrobenzenesulfonic acid. This causes severe streaking, degrades acid-sensitive products, and ruins the separation resolution.

  • Hydrolytic Resistance: Unlike highly reactive acyl chlorides, sulfonyl chlorides are somewhat resistant to neutral water. A simple aqueous quench is often insufficient to destroy the excess reagent, leading to contamination in the organic phase[3].

The Causality of Scavenging: To effectively remove NsCl, we must exploit its electrophilicity. By introducing a highly reactive, sacrificial nucleophile (a "scavenger"), we rapidly convert the lipophilic NsCl into a highly polar, water-soluble, or resin-bound derivative that can be separated from the product using simple physical methods (extraction or filtration)[4][5].

Workflow Decision Matrix

Use the following logical pathway to determine the optimal scavenging strategy based on the physicochemical properties of your target molecule.

G Start Unreacted NsCl in Reaction Mixture Q1 Is the product sensitive to aqueous workup? Start->Q1 Resin Solid-Phase Scavenging (e.g., PS-Trisamine) Q1->Resin Yes Q2 Is the product a basic amine (forms salts at low pH)? Q1->Q2 No Filter Filter off resin. Concentrate filtrate. Resin->Filter AmineScavenge Liquid Amine Scavenging (N,N-dimethylethylenediamine) Q2->AmineScavenge No BasicWash Biphasic Hydrolysis (NaHCO3 / NaOH wash) Q2->BasicWash Yes PhaseSep1 Extract with 1M HCl. Keep organic layer. AmineScavenge->PhaseSep1 PhaseSep2 Extract with aqueous base. Keep organic layer. BasicWash->PhaseSep2 Pure Purified Product Filter->Pure PhaseSep1->Pure PhaseSep2->Pure

Caption: Decision tree for selecting the optimal 2-nitrobenzenesulfonyl chloride scavenging methodology.

Quantitative Comparison of Scavenging Agents

The table below summarizes the causality and efficiency of standard quenching agents.

Scavenging AgentMechanism of ActionByproduct FormedByproduct PhaseBest Application
Water (

)
Slow hydrolysisSulfonic Acid + HClAqueousNot recommended (too slow).
Sat.

Base-promoted hydrolysisSodium Sulfonate saltAqueousLarge-scale reactions; highly basic products[3].
N,N-dimethylethylenediamine Rapid nucleophilic acyl substitutionBasic SulfonamideAqueous (at pH < 3)Neutral products; highly lipophilic products[6].
PS-Trisamine Resin Covalent capture on polymer supportResin-bound SulfonamideSolid (Resin bead)Water-sensitive products; high-throughput libraries[4].

Validated Experimental Protocols

Protocol A: The DMEDA Quench (Highly Recommended for Neutral Products)

N,N-dimethylethylenediamine (DMEDA) is a bifunctional scavenger. The primary amine rapidly attacks the unreacted NsCl. The tertiary amine tail remains unreacted but becomes protonated during a mild acidic wash, dragging the entire NsCl-scavenger adduct into the aqueous phase[6].

Step-by-Step Methodology:

  • Validation Check: Confirm the primary sulfonylation reaction is complete via TLC or LC-MS.

  • Scavenger Addition: To the crude reaction mixture (typically in DCM or THF), add 0.3 to 0.5 equivalents of N,N-dimethylethylenediamine relative to the initial amount of NsCl used[6].

  • Incubation: Stir the mixture at room temperature for 20–30 minutes. The highly nucleophilic primary amine of DMEDA will rapidly consume the electrophilic NsCl.

  • Acidic Extraction: Dilute the organic layer with an extraction solvent (e.g., Ethyl Acetate, which offers better phase separation than DCM)[6]. Wash the organic layer with 1M HCl (2 × 20 mL).

    • Causality: The HCl protonates the tertiary amine of the DMEDA-NsCl adduct, rendering it highly water-soluble. It also removes any excess triethylamine/pyridine used in the primary reaction.

  • Neutralization: Wash the organic layer with saturated aqueous

    
     to neutralize residual acid[6].
    
  • Brine Wash & Drying: Wash with saturated brine to break any micro-emulsions, dry over anhydrous

    
    , filter, and concentrate under reduced pressure[6].
    
Protocol B: Solid-Phase Scavenging (For Water-Sensitive Products)

Polymer-supported (PS) Trisamine resin contains primary amines tethered to a polystyrene backbone. It covalently traps the sulfonyl chloride, allowing for purification by simple filtration without a single drop of water[4][5].

Step-by-Step Methodology:

  • Resin Preparation: Select an amine-based scavenger resin (e.g., PS-Trisamine). Note the loading capacity (typically 2–3 mmol/g).

  • Scavenger Addition: Add 2.0 to 3.0 equivalents of the resin (based on the calculated excess of NsCl) directly to the crude organic reaction mixture[4].

  • Agitation: Gently shake or mechanically stir the suspension at room temperature for 2 to 12 hours. (Avoid magnetic stir bars, which can crush the polymer beads and clog filters).

  • Validation Check: Spot the reaction mixture on TLC. The high-Rf spot corresponding to NsCl should completely disappear.

  • Filtration: Filter the mixture through a fritted glass funnel or phase-separator cartridge[5]. Wash the resin bed with 2 column volumes of the reaction solvent (e.g., DCM) to elute any trapped product.

  • Concentration: Evaporate the filtrate to yield the pure product.

Protocol C: Biphasic Hydrolysis (For Basic Products)

If your product contains basic amines that would be lost to the aqueous layer during an acidic DMEDA quench, base-promoted hydrolysis is required[3].

Step-by-Step Methodology:

  • Cooling: Cool the reaction mixture to 0 °C to control the exothermic nature of the quench[3].

  • Base Addition: Slowly add a saturated aqueous solution of

    
     or 
    
    
    
    .
  • Vigorous Stirring: Stir vigorously for 1 to 2 hours.

    • Causality: Because NsCl is dissolved in the organic phase and the base is in the aqueous phase, hydrolysis only occurs at the biphasic interface. Vigorous stirring maximizes surface area and drives the conversion of NsCl to the water-soluble 2-nitrobenzenesulfonate salt[3].

  • Phase Separation: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM or EtOAc.

  • Concentration: Combine organic layers, dry over

    
    , filter, and concentrate.
    

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I performed a standard


 wash, but I still see NsCl streaking on my TLC plate. Why? 
A1:  Biphasic hydrolysis is diffusion-limited and inherently slow for sterically hindered or highly lipophilic sulfonyl chlorides[4]. If you merely shook the separatory funnel for 30 seconds, the NsCl did not have enough time to hydrolyze. Solution: Either stir the biphasic mixture vigorously for >1 hour, or switch to a homogeneous nucleophilic quench like Protocol A (DMEDA)[4][6].

Q2: Can I remove unreacted NsCl by placing the crude mixture on a high-vacuum pump? A2: No. 2-Nitrobenzenesulfonyl chloride has a molecular weight of 221.62 g/mol and is a crystalline solid at room temperature. It is not volatile and cannot be removed via evaporation or lyophilization. Chemical scavenging or chromatography is mandatory.

Q3: During the DMEDA quench (Protocol A), I formed a severe emulsion in the separatory funnel. How do I break it? A3: Emulsions in this workflow are typically caused by the amphiphilic nature of the protonated sulfonamide byproduct or residual DCM. Solution: Dilute the organic layer further with Ethyl Acetate (which separates from water much faster than chlorinated solvents) and add saturated brine to the aqueous layer to increase ionic strength, forcing the organic components out of the water phase[6].

Q4: My product is a secondary amine that I just protected with NsCl. Will the DMEDA or PS-Trisamine resin deprotect my product? A4: No. The nosyl protecting group is highly stable to amines and basic conditions. It requires specific cleavage conditions (a nucleophilic thiol, such as thiophenol or 2-mercaptoethanol, combined with a base) to form the Meisenheimer complex necessary for deprotection[1][2]. Scavenging amines will only react with the highly electrophilic unreacted sulfonyl chloride, leaving your sulfonamide product intact.

References

  • Wipf Group. "Strategies in organic synthesis - Wipf Group". Pitt.edu.[Link]

Sources

Troubleshooting

Technical Support Center: Temperature Optimization in Piperidine Sulfonation

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, achieving high-yield, high-purity sulfonamides requires precise thermodynamic control.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, achieving high-yield, high-purity sulfonamides requires precise thermodynamic control. The Schotten-Baumann-type condensation between piperidine and sulfonyl chlorides is highly exothermic. Failure to manage this thermal energy leads to reagent degradation and complex impurity profiles.

This guide provides field-proven troubleshooting insights, self-validating protocols, and mechanistic explanations to optimize your piperidine sulfonation workflows.

Part 1: Core Troubleshooting & FAQs

Q1: Why is the initial addition of sulfonyl chloride strictly maintained at 0–5 °C? A1: The nucleophilic attack of the piperidine nitrogen on the electrophilic sulfur center is a rapid, highly exothermic process. If the internal temperature exceeds 5 °C during the initial addition, the localized thermal spikes accelerate competing side reactions. The most critical side reaction is the hydrolysis of the moisture-sensitive sulfonyl chloride into an unreactive sulfonic acid[1]. Cooling the system to 0–5 °C mitigates this exotherm, ensuring that the kinetic product (the sulfonamide) dominates the reaction pathway[2].

Q2: My reaction conversion stalls at 70% after warming to room temperature. Should I increase the temperature to 50 °C? A2: No. Increasing the temperature beyond ambient room temperature (16–25 °C) in halogenated solvents rarely improves the yield of piperidine sulfonamides and frequently degrades the remaining sulfonyl chloride[3]. Instead of thermal activation, a stalled reaction is typically caused by HCl accumulation or steric hindrance. Ensure you have a sufficient stoichiometric excess of your base (e.g., 1.5–2.0 equivalents of triethylamine or pyridine) to neutralize the generated HCl[2]. If sterics are the limiting factor, adding a catalytic amount of 4-dimethylaminopyridine (DMAP) is a safer, non-thermal method to drive the reaction to completion[4].

Q3: Can I use water as a solvent for this reaction to avoid organic waste, and how does temperature play into that? A3: While some sulfonations can be performed in aqueous media under dynamic pH control, piperidine sulfonation in water requires extremely strict temperature control (typically <10 °C) to outcompete the rapid hydrolysis of the sulfonyl chloride[5]. For most pharmaceutical applications, anhydrous organic solvents (such as Dichloromethane or THF) transitioning from 0 °C to room temperature provide vastly superior yield and purity profiles[2].

Q4: How fast should I add the sulfonyl chloride? A4: Addition should be performed dropwise over several hours. Rapid addition overwhelms the cooling capacity of the ice bath, leading to thermal runaway. Using a syringe pump or a pressure-equalizing addition funnel ensures a controlled feed rate, maintaining the system within the optimal kinetic window[6].

Part 2: Quantitative Impact of Temperature Regimes

To illustrate the causality between temperature and reaction success, the following table summarizes the expected outcomes across different thermal regimes.

Table 1: Impact of Temperature Regimes on Piperidine Sulfonation Outcomes

Temperature RegimePrimary Kinetic EventTypical YieldImpurity ProfileRecommendation
-20 °C to 0 °C Extremely slow nucleophilic attack<40% (Stalled)Unreacted starting materialsToo cold for propagation; use only for highly unstable substrates.
0 °C to 5 °C Controlled exothermic additionN/A (Initial phase)MinimalOptimal for reagent addition. Prevents thermal degradation[2].
16 °C to 25 °C (RT) Optimal thermodynamic conversion70% – 90%Trace sulfonic acidOptimal for reaction propagation. Stir for 2–12 hours[2][3].
>40 °C (Heating) Accelerated side reactions<50%Sulfonic acids, dialkylationAvoid. Thermal degradation of sulfonyl chloride outpaces product formation[1].

Part 3: Self-Validating Experimental Protocol

This methodology for the synthesis of piperidine-1-sulfonyl derivatives incorporates built-in validation checkpoints to ensure the reaction remains within the optimal thermal parameters.

Step 1: Preparation & Purging Dissolve piperidine (1.0 eq) and an organic base such as triethylamine (1.5–2.0 eq) in anhydrous dichloromethane (DCM) (approx. 5–10 volumes). Purge the reaction vessel with dry nitrogen to exclude atmospheric moisture[6].

Step 2: Thermal Equilibration (Validation Checkpoint 1) Submerge the reaction flask in an ice-water bath. Allow the internal temperature to equilibrate to 0–5 °C for at least 15 minutes. Validation: Use an internal temperature probe. Do not rely solely on the external bath temperature, as glass is a poor thermal conductor[2].

Step 3: Controlled Addition (Validation Checkpoint 2) Dissolve the sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise via a syringe pump. Causality: Dropwise addition prevents localized thermal spikes. Validation: Monitor the internal probe continuously. If the temperature exceeds 5 °C, pause the addition until the system cools back to 0 °C[2][4].

Step 4: Reaction Propagation Once the addition is complete, remove the ice bath. Allow the reaction mixture to gradually warm to ambient room temperature (16–25 °C)[3].

Step 5: Monitoring (Validation Checkpoint 3) Stir continuously for 2 to 12 hours. Validation: Monitor the reaction via TLC or LC-MS. The complete disappearance of the piperidine starting material confirms the reaction has reached its thermodynamic endpoint[7].

Step 6: Quenching & Extraction Quench the reaction by pouring the mixture directly into ice water. This strictly prevents any exothermic degradation during the aqueous workup[2]. Separate the organic layer, wash with 10% aqueous citric acid (to remove unreacted piperidine and base), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the sulfonamide[2].

Part 4: Process Visualization

The following logic diagram maps the critical temperature-control decisions required during the sulfonation workflow.

Workflow for temperature-controlled piperidine sulfonation.

References

  • Preparation method of piperidine and derivatives thereof - Google Patents.
  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads - MDPI.
  • Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido Moieties - PMC.
  • PIPERIDINE-1-SULFONYL CHLORIDE | 35856-62-3 - ChemicalBook.
  • Procedure for N-alkylation of Piperidine? - ResearchGate.
  • Improved method of making piperidine derivatives - Google Patents.
  • Synthesis of bioactive sulfonamides bearing piperidine nucleus - Sciforum.
  • SYNTHESIS, SPECTRAL CHARACTERIZATION AND STRUCTURE-ACTIVITY RELATIONSHIP STUDIES ON SOME SULFONAMIDES BEARING PIPERIDINE NUCLEUS - ResearchGate.

Sources

Optimization

resolving solubility issues with 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine. This document provides a s...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine. This document provides a structured troubleshooting workflow, detailed experimental protocols, and answers to frequently asked questions to enable the successful use of this compound in your research.

Introduction: Understanding the Challenge

4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine is a substituted piperidine derivative. The piperidine motif is a cornerstone in medicinal chemistry, but its solubility can be highly variable depending on the nature of its substituents.[1][2] The presence of a bulky, electron-withdrawing 2-nitro-benzenesulfonyl group significantly influences the molecule's physicochemical properties, often leading to poor solubility in common laboratory solvents. This guide is structured to systematically address and resolve these issues.

Physicochemical Profile and Predicted Solubility

While extensive experimental solubility data for this specific molecule is not widely published, we can predict its behavior by analyzing its structural components:

  • Piperidine Ring: A non-polar, saturated heterocycle.[1]

  • 4-Methyl Group: A small, hydrophobic substituent that slightly decreases aqueous solubility.

  • Benzenesulfonyl Group: A polar moiety.

  • 2-Nitro Group: A highly polar and strongly electron-withdrawing group.

The combination of a non-polar core with highly polar, but non-ionizable, functional groups results in a molecule with high crystal lattice energy. Such compounds are often crystalline solids that are difficult to solvate, leading to poor solubility in both polar and non-polar solvents.

Systematic Troubleshooting Workflow

When encountering solubility issues, a systematic approach is crucial. The following workflow guides the user from simple solvent screening to more advanced solubilization techniques.

G cluster_0 Initial Assessment cluster_1 Solvent Screening cluster_2 Intermediate Strategies cluster_3 Advanced Strategies Start Insoluble Compound Purity Verify Compound Purity (>98%) Start->Purity SolventScreen Protocol 1: Systematic Solvent Screening (Polar Aprotic, Polar Protic, Nonpolar) Purity->SolventScreen Purity Confirmed Is_Soluble Soluble? SolventScreen->Is_Soluble CoSolvent Protocol 2: Utilize Co-Solvents (e.g., DMSO, DMF, NMP) Is_Soluble->CoSolvent No Success Proceed with Experiment Is_Soluble->Success Yes Heating Apply Gentle Heating (Caution: Degradation Risk) CoSolvent->Heating Is_Soluble_Adv Soluble? Heating->Is_Soluble_Adv Surfactant Use Surfactants (e.g., Tween® 80, SLS) Is_Soluble_Adv->Surfactant No Is_Soluble_Adv->Success Yes Surfactant->Success If Successful

Caption: Logical workflow for troubleshooting solubility issues.

Frequently Asked Questions (FAQs)

Q1: My compound is poorly soluble in my initial reaction solvent. What are the first steps?

A1: First, verify the purity of your compound, as impurities can significantly impact solubility.[3] If the purity is confirmed, the next step is a systematic screening of solvents with varying polarities.[3] Due to the mixed polarity of the molecule, single-solvent systems may be ineffective. Polar aprotic solvents are often the best starting point.

Q2: Which solvents are recommended for initial screening?

A2: We recommend screening a panel of solvents covering a range of polarities. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are powerful solvents for a wide range of organic compounds and are excellent starting points.[3][4]

Solvent ClassRecommended SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, AcetonitrileLikely SolubleThese solvents can effectively solvate both the polar nitro-sulfonyl and the non-polar piperidine portions of the molecule.[3][5]
Halogenated Dichloromethane (DCM), ChloroformModerately SolubleGood for dissolving nonpolar to moderately polar compounds.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneSlightly Soluble to InsolubleMay not be strong enough to break the crystal lattice energy.
Polar Protic Methanol, EthanolLikely InsolubleWhile polar, the hydrogen bonding network may not favor solvation of this specific molecule.
Nonpolar Toluene, HexaneInsolubleUnlikely to dissolve the highly polar nitro-sulfonyl group.[3]

Q3: I have dissolved the compound in 100% DMSO, but it precipitates when I dilute it into my aqueous buffer. How can I prevent this?

A3: This is a common challenge for compounds with poor aqueous solubility. The abrupt change in solvent polarity causes the compound to crash out. Here are several strategies to mitigate this:[1]

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as high as your experiment can tolerate (typically ≤1%).[1]

  • Modify the Dilution Method: Instead of adding the DMSO stock directly to the buffer, try adding the aqueous buffer to the DMSO stock dropwise while vortexing vigorously. This can prevent localized high concentrations that trigger precipitation.[6]

  • Use a Surfactant: For in-vivo or cell-based assays, adding a small amount of a biocompatible surfactant like Tween® 80 can help form micelles that encapsulate the compound and keep it in solution.[6]

Q4: Can I use heat to improve solubility?

A4: Yes, gently warming the solution can increase the rate of dissolution and the solubility limit.[6] However, this must be done with caution.

  • Degradation Risk: The nitrobenzenesulfonyl group can be susceptible to degradation at elevated temperatures. Always run a small-scale test and check for compound degradation via TLC or LC-MS.

  • Precipitation on Cooling: The compound may precipitate out of the solution as it cools to room or physiological temperature. This method is often best for initial solubilization rather than maintaining long-term stability.[6]

Q5: Is pH adjustment a viable strategy for this compound?

A5: For 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine, pH adjustment is unlikely to significantly improve solubility. The piperidine nitrogen is part of a sulfonamide linkage. The lone pair of electrons on the nitrogen is delocalized by the powerful electron-withdrawing sulfonyl group, making it essentially non-basic and not readily protonated by acid. The molecule lacks any acidic protons, so treatment with a base will also not form a more soluble salt.

Detailed Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol aims to identify a suitable solvent or co-solvent system for your compound.

Materials:

  • 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine

  • Vials (e.g., 2 mL glass vials)

  • Magnetic stirrer and stir bars

  • Solvent panel (e.g., DMSO, DMF, DCM, Acetonitrile, THF, Toluene, Ethanol)

Procedure:

  • Weigh a small, known amount of the compound (e.g., 2-5 mg) into each vial.

  • Add a measured volume of the first solvent (e.g., 0.5 mL) to the corresponding vial.

  • Agitate the mixture at room temperature for 30 minutes using a magnetic stirrer.

  • Visually inspect the vial for undissolved solid material. A completely clear solution indicates good solubility.

  • If the compound is insoluble, add an additional aliquot of the solvent (e.g., 0.5 mL) and continue stirring. Record the approximate solubility (e.g., <5 mg/mL, ~10 mg/mL).

  • For promising solvents where the compound dissolves, this can be used as a starting point for stock solution preparation.[3]

Protocol 2: Co-Solvent System Development for Aqueous Applications

This protocol is for situations where a DMSO stock solution precipitates upon dilution into an aqueous buffer.

Materials:

  • Concentrated stock solution of the compound in 100% DMSO.

  • Aqueous buffer (e.g., PBS, TRIS).

  • Vortex mixer.

Procedure:

  • Dispense the required volume of the concentrated DMSO stock solution into a microcentrifuge tube.

  • While vigorously vortexing the DMSO stock, add the aqueous buffer drop-by-drop.

  • Continue adding the buffer slowly while observing the solution. If the solution remains clear, you have successfully created a stable aqueous solution.

  • If precipitation occurs, try preparing an intermediate dilution in a mixture of DMSO and buffer (e.g., 50:50) before the final dilution into the 100% aqueous buffer.[1]

Protocol 3: Purification by Recrystallization

Impurities can often be the cause of apparent insolubility. Recrystallization is a powerful technique for purifying crystalline solids.

Materials:

  • Crude 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine.

  • Erlenmeyer flasks.

  • Hot plate/stirrer.

  • Filtration apparatus (Buchner funnel, filter paper).

  • Screening solvents (a system where the compound is soluble when hot but insoluble when cold, e.g., ethanol/water or ethyl acetate/hexane mixtures).

Procedure:

  • Place the crude compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent to just cover the solid.

  • Heat the mixture to a gentle boil while stirring until the solid is completely dissolved. Add more hot solvent in small portions if necessary to achieve full dissolution.[7]

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel into a clean, hot flask.[7]

  • Crystallization: Cover the flask containing the clear filtrate and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.[7]

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

References

  • BenchChem (2025). Troubleshooting poor solubility of piperidine-4-acetic acid compounds.
  • BenchChem (2025). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
  • BenchChem (2025).
  • BenchChem (2025).
  • BenchChem (2025).
  • Wikipedia. Piperidine. [Link]

  • Google Patents. Detection method for determining piperidine residue in bulk drug.
  • ResearchGate (2017). Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. [Link]

Sources

Troubleshooting

purification of 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine via column chromatography

Welcome to the Technical Support Center for the purification of nosyl-protected amines. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges assoc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of nosyl-protected amines. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with isolating 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine .

This guide moves beyond basic instructions, focusing on the causality behind chromatographic behaviors and establishing self-validating workflows to ensure high-purity recovery.

Purification Logic & Workflow

The synthesis of 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine involves reacting 4-methylpiperidine with 2-nitrobenzenesulfonyl chloride (NsCl) in the presence of a base. The resulting product is a fully substituted (tertiary) sulfonamide. Because it lacks an N-H bond, it is neutral and highly stable, making it an excellent candidate for normal-phase silica gel chromatography [1].

Workflow A Crude Reaction Mixture B Aqueous Workup (1M HCl & NaHCO3) A->B Removes salts & amines C Dry Loading onto Silica B->C Organic layer concentrated D Flash Chromatography (Hexane:EtOAc Gradient) C->D Load to column E UV Detection (254 nm) D->E Elute fractions F Pure 4-Methyl-1-(2-nitro- benzenesulfonyl)-piperidine E->F Pool pure fractions

Workflow for the purification of nosyl-protected 4-methylpiperidine via flash chromatography.

Self-Validating Standard Operating Procedure (SOP)

To prevent column overloading and streaking, the purification must begin in the separatory funnel. Loading crude reaction mixtures directly onto silica causes basic amines to bind irreversibly to acidic silanol groups, ruining resolution.

Phase 1: Pre-Chromatographic Aqueous Workup

Causality: This step chemically alters the impurities, shifting them into the aqueous phase while leaving the neutral target sulfonamide in the organic phase.

  • Dilution: Dilute the crude reaction mixture with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Acid Wash (Amine Removal): Wash the organic layer sequentially with 1M HCl (3x). This protonates unreacted 4-methylpiperidine and the basic catalyst (e.g., triethylamine), extracting them into the aqueous layer.

  • Base Wash (Acid Removal): Wash with saturated aqueous NaHCO₃ (2x). This neutralizes and removes 2-nitrobenzenesulfonic acid (the hydrolysis byproduct of unreacted NsCl).

  • Drying: Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation Checkpoint: Perform a Thin Layer Chromatography (TLC) check (Hexane:EtOAc 80:20). The baseline should be completely clear of polar amine spots, leaving only the UV-active product (Rf ~0.35) and potentially trace NsCl.

Phase 2: Flash Column Chromatography

Causality: Normal-phase chromatography separates compounds based on polarity. A binary system of Hexane (non-polar) and Ethyl Acetate (polar) is the standard for ordinary compounds and difficult separations [2].

  • Dry Loading: Dissolve the concentrated crude in a minimal volume of DCM. Add silica gel (approx. 2-3x the crude mass). Evaporate the solvent completely to yield a free-flowing powder. Why? Dry loading prevents the "solvent effect," where residual strong solvents drag the compound down the column unevenly, causing band broadening [3].

  • Column Packing: Prepare a slurry of silica gel in 90:10 Hexane:EtOAc. Pour into the column and pack using compressed air until the bed is stable.

  • Loading: Carefully pour the dry-loaded silica evenly onto the flat column bed. Top with a thin layer of sea sand to protect the bed from physical disruption.

  • Elution: Begin isocratic elution with 85:15 Hexane:EtOAc. Monitor the eluent using a UV detector at 254 nm. The 2-nitrobenzenesulfonyl group is a strong chromophore, ensuring high-sensitivity detection.

  • Fractionation: Collect fractions and pool those containing the pure product.

Quantitative Data & Impurity Profiling

Understanding the chemical nature of your mixture allows you to predict chromatographic behavior. Use the table below to identify fractions and troubleshoot co-eluting spots.

Table 1: Chromatographic Behavior in Hexane:EtOAc (80:20)

CompoundChemical NatureExpected RfUV Activity (254 nm)Removal Strategy
4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine Neutral Sulfonamide0.30 - 0.35StrongTarget Product (Elutes mid-column)
2-Nitrobenzenesulfonyl chloride (NsCl) Electrophile0.45 - 0.50StrongPre-column hydrolysis / Early fractions
4-Methylpiperidine Secondary Amine0.00 (Baseline)Weak1M HCl aqueous wash
2-Nitrobenzenesulfonic acid Sulfonic Acid0.00 (Aqueous)StrongSaturated NaHCO₃ wash

Troubleshooting Guide & FAQs

Q1: My target sulfonamide is co-eluting with unreacted 2-nitrobenzenesulfonyl chloride (NsCl). How can I resolve this? A: NsCl is a highly electrophilic reagent that is slightly less polar than your sulfonamide product. If the mobile phase is too strong (e.g., >25% EtOAc), the


Rf between the two compounds shrinks, leading to co-elution.
Solution: Ensure complete consumption of NsCl before chromatography. As a self-validating step, add a small volume of a volatile secondary amine (like diethylamine) during the reaction quench. This converts residual NsCl into a highly polar, easily separable sulfonamide byproduct. If the mixture is already on the column, reduce the solvent polarity to 90:10 Hexane:EtOAc to maximize resolution [2].

Q2: I've run multiple column volumes, but my compound is "sticking" to the column. What should I do? A: "Compound sticking" occurs when the mobile phase lacks the polarity required to disrupt the strong dipole-dipole interactions between the highly polar oxygen atoms of the nosyl group and the silanol groups on the silica stationary phase [3]. Solution: Gradually increase the polarity of your mobile phase. Transition from an isocratic 85:15 Hexane:EtOAc system to a gradient, stepping up to 30% or 40% EtOAc. Verify elution by monitoring the UV trace at 254 nm.

Q3: My chromatogram shows split peaks or significant peak tailing for the product. Is the compound degrading? A: No. 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine is a fully substituted (tertiary) sulfonamide, meaning it lacks an acidic N-H proton. Therefore, chemical tailing due to secondary interactions with acidic silica sites is rare. Split peaks or tailing in this context almost exclusively indicate a physical column defect—specifically, channeling or a void at the column head [[4]](]">https://www.phenomenex.com)[4]. Solution: This is a mechanical issue. Ensure the column is packed evenly using the slurry method and that the sample is applied via dry loading. If a void has formed, fill it with fresh silica or glass beads before continuing elution.

Q4: How can I confirm the absolute purity of my fractions before pooling them? A: Relying solely on a single UV wavelength can mask co-eluting impurities that lack a chromophore (like aliphatic hydrocarbons from stopcock grease). Solution: Perform an orthogonal, self-validating TLC check. Spot the fractions on a silica gel plate, develop in 80:20 Hexane:EtOAc, and visualize first under UV (254 nm). Then, stain the plate with potassium permanganate (KMnO₄) or phosphomolybdic acid (PMA) and apply heat. This ensures no non-UV-active impurities are hiding in your pooled fractions.

References

  • - Benchchem 2. - Benchchem

  • - Organic Syntheses

  • - University of Rochester

  • - Phenomenex

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 4-Methylpiperidine Functionalization

Introduction The 4-methylpiperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in numerous pharmacologically active agents. However, its functionalization presents a significant, often underestima...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 4-methylpiperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in numerous pharmacologically active agents. However, its functionalization presents a significant, often underestimated, challenge: steric hindrance. The seemingly innocuous methyl group at the C4 position exerts profound steric and electronic effects that can impede reactivity at the nitrogen center (N1) and adjacent C-H bonds (C2/C6). This guide provides in-depth troubleshooting strategies and practical protocols to navigate these challenges, enabling researchers to efficiently synthesize complex 4-methylpiperidine derivatives.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the functionalization of 4-methylpiperidine in a question-and-answer format, providing both diagnostic insights and actionable solutions.

Q1: My N-arylation (Buchwald-Hartwig) reaction of 4-methylpiperidine with an aryl halide is giving low to no yield. What's going wrong?

This is the most common challenge. The 4-methyl group can sterically shield the nitrogen atom, hindering the approach of the bulky palladium-ligand complex and slowing down the crucial reductive elimination step of the catalytic cycle.[1]

Possible Causes & Step-by-Step Solutions:

  • Suboptimal Ligand Choice: Standard phosphine ligands (e.g., PPh₃) are often ineffective for hindered substrates. The ligand's steric bulk and electron-donating properties are critical for promoting the reaction.[2]

    • Solution: Switch to modern, sterically demanding biarylphosphine ligands. These ligands create a wider "bite angle" and a more reactive, coordinatively unsaturated palladium center, which is essential for coupling hindered partners.[3]

  • Inadequate Base: The base's strength and solubility are crucial for deprotonating the amine and preventing catalyst deactivation.[2]

    • Solution: Use a strong, non-nucleophilic base. Sodium tert-butoxide (NaOt-Bu) is often the base of choice. If substrate compatibility is an issue (e.g., presence of esters), a strong carbonate like cesium carbonate (Cs₂CO₃) in t-BuOH can be effective.[4]

  • Low Reaction Temperature: The activation energy for coupling sterically hindered substrates is higher.

    • Solution: Gradually increase the reaction temperature. While many modern catalyst systems operate at lower temperatures, hindered couplings often require heating, typically between 80-110 °C in solvents like toluene or dioxane.[5]

  • Catalyst Deactivation: Palladium catalysts are sensitive to oxygen.

    • Solution: Ensure the reaction is performed under a rigorously inert atmosphere (argon or nitrogen). Use degassed solvents to minimize catalyst oxidation.[6]

Table 1: Ligand Selection for N-Arylation of 4-Methylpiperidine
LigandCatalyst PrecursorTypical Loading (mol%)Temperature (°C)Expected Outcome & Remarks
XPhosXPhos-G3-Pd1-280-100Excellent for a broad range of aryl chlorides and bromides. Good first choice.[3]
RuPhosRuPhos-G3-Pd1-280-100Highly active for hindered substrates, including heteroaryl halides.[3]
BrettPhosBrettPhos-G3-Pd0.5-2RT - 80Effective for hindered primary and secondary amines, can sometimes enable lower temperature reactions.[7]
tBuXPhostBuXPhos-G2-Pd2-4100-110Extremely bulky ligand, useful for particularly challenging or sterically demanding aryl halides.[3]
Q2: I'm attempting an N-acylation, but the reaction is sluggish and incomplete, even with an excess of acylating agent. Why?

Steric hindrance is again the primary culprit. The 4-methyl group impedes the nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl carbon of the acylating agent.[8]

Possible Causes & Step-by-Step Solutions:

  • Poor Acylating Agent: Standard acyl chlorides or anhydrides may not be reactive enough to overcome the steric barrier.

    • Solution: Activate the acylating agent. Convert the corresponding carboxylic acid to a more reactive species. Mixed anhydrides (e.g., with isobutyl chloroformate) or activated esters (e.g., with HATU or HOBt) can significantly increase reactivity.

  • Suboptimal Conditions: Standard conditions may not provide enough energy to overcome the activation barrier.

    • Solution: Increase the reaction temperature. If the substrate is stable, gentle heating can accelerate the reaction. Alternatively, microwave-assisted synthesis can dramatically shorten reaction times and improve yields for hindered acylations.[5]

  • Base-Related Issues: If using a base like triethylamine, the formation of bulky triethylammonium salts can further crowd the reaction environment.

    • Solution: Use a non-nucleophilic, sterically unencumbered base like 2,6-lutidine or proton-sponge to scavenge the acid byproduct without adding to the steric congestion.

Q3: My attempts at direct C-H functionalization at the C2/C6 positions are failing or giving complex mixtures. How can I achieve selectivity?

Directing functionalization to the C-H bonds adjacent to the nitrogen (the α-positions) is challenging. These positions are electronically activated but also sterically hindered by the piperidine ring's conformation and substituents.[9][10]

Possible Causes & Step-by-step Solutions:

  • Lack of Directing Group: Without a directing group, regioselectivity is difficult to control, and reactions often require harsh conditions.[6][11]

    • Solution: Install a removable directing group on the piperidine nitrogen. Groups like 2-pyridyl or picolinamide can chelate to a transition metal catalyst (e.g., Pd, Ru, Rh), directing the C-H activation to the C2 position.[11]

  • Wrong Strategy for the Target Position: Direct functionalization at C3 or C4 is even more challenging due to a lack of electronic activation.[9]

    • Solution (for C4): If functionalization is desired at the C4 position, consider a strategy that overrides the electronic preference for C2. This can sometimes be achieved with very bulky catalysts and directing groups that sterically block the C2 position.[9]

    • Solution (for β-positions): An alternative strategy involves generating an enamine intermediate in situ. This can be achieved by deprotonating the corresponding imine, allowing for reaction with electrophiles at the β-position (C3/C5).[12]

Frequently Asked Questions (FAQs)

Q: Is it better to use a protecting group on the nitrogen for C-H functionalization?

A: Yes, almost always. For most C-H functionalization strategies, protecting the nitrogen is essential.[13] A tert-butoxycarbonyl (Boc) group is common for lithiation-based strategies, while other amide or carbamate groups can act as directing groups for metal-catalyzed reactions.[6][13] The protecting group serves two purposes: it modulates the electronics of the ring and can provide the steric and coordinating properties needed to direct the reaction to a specific site.[6]

Q: What are the best general-purpose solvents for reactions with 4-methylpiperidine?

A: For cross-coupling reactions like Buchwald-Hartwig amination, anhydrous, degassed polar aprotic solvents such as toluene , dioxane , or THF are standard.[14] For nucleophilic substitutions and acylations, dichloromethane (DCM) or acetonitrile (MeCN) are often used.[15] The choice should always be guided by the specific reaction mechanism and the solubility of all components, including the base.

Q: Can I avoid transition metals for functionalizing 4-methylpiperidine?

A: Yes, several metal-free strategies exist, although they may have different substrate scopes. For α-functionalization, deprotonation of an in situ generated imine with a strong base like LDA, followed by trapping with an electrophile, is a powerful method that avoids transition metals.[16][17] Photoredox catalysis is also an emerging strategy for C-H functionalization under mild, metal-free conditions.[11][18]

Key Experimental Protocols

Protocol 1: Robust Buchwald-Hartwig N-Arylation of 4-Methylpiperidine

This protocol describes a general, robust method for coupling 4-methylpiperidine with a challenging aryl chloride using a modern catalyst system.

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • 4-Methylpiperidine (1.2 mmol, 1.2 equiv)

  • RuPhos-G3-Pd precatalyst (0.02 mmol, 2 mol%)

  • RuPhos ligand (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add the aryl chloride, RuPhos-G3-Pd precatalyst, RuPhos ligand, and NaOt-Bu.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed toluene via syringe, followed by the 4-methylpiperidine.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: α-C–H Functionalization via a Metal-Free, Imine-Based Strategy

This protocol outlines the α-arylation of 4-methylpiperidine without a transition metal catalyst, adapted from methodologies for unprotected cyclic amines.[17]

Materials:

  • 4-Methylpiperidine (1.0 mmol, 1.0 equiv)

  • n-Butyllithium (n-BuLi) (2.5 M in hexanes, 1.0 mmol, 1.0 equiv)

  • Benzophenone (hydride acceptor) (1.1 mmol, 1.1 equiv)

  • Aryl lithium reagent (e.g., Phenyllithium) (1.5 mmol, 1.5 equiv)

  • Anhydrous THF (10 mL)

Procedure:

  • To an oven-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF (5 mL) and 4-methylpiperidine.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi dropwise. Stir for 30 minutes at -78 °C to ensure complete deprotonation.

  • Add a solution of benzophenone in anhydrous THF (2 mL) dropwise. Stir for 10 minutes. The solution should change color, indicating the formation of the imine intermediate via hydride transfer.

  • Add the organolithium nucleophile (e.g., phenyllithium) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

  • Carefully quench the reaction at 0 °C by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Visual Diagrams

Troubleshooting Workflow for Low-Yield N-Arylation

Fig 1. Troubleshooting N-Arylation Start Low Yield in N-Arylation Reaction Check_Ligand Is the ligand a bulky biarylphosphine (e.g., XPhos)? Start->Check_Ligand Switch_Ligand ACTION: Switch to XPhos, RuPhos, or BrettPhos. Check_Ligand->Switch_Ligand No Check_Base Is the base NaOt-Bu or Cs2CO3? Check_Ligand->Check_Base Yes Switch_Ligand->Check_Base Switch_Base ACTION: Use NaOt-Bu. Consider Cs2CO3 for base-sensitive groups. Check_Base->Switch_Base No Check_Temp Is the reaction temperature ≥ 100 °C? Check_Base->Check_Temp Yes Switch_Base->Check_Temp Increase_Temp ACTION: Increase temperature to 100-110 °C. Check_Temp->Increase_Temp No Check_Inert Was the reaction run under rigorously inert conditions? Check_Temp->Check_Inert Yes Increase_Temp->Check_Inert Improve_Inert ACTION: Degas solvent. Ensure positive argon pressure. Check_Inert->Improve_Inert No Success Yield Improved Check_Inert->Success Yes Improve_Inert->Success

Caption: Decision tree for troubleshooting low yields in Buchwald-Hartwig reactions.

General Strategies for 4-Methylpiperidine Functionalization

Fig 2. Functionalization Strategies Start Functionalize 4-Methylpiperidine N_Func N-Functionalization (N1 Position) Start->N_Func C_Func C-H Functionalization (Ring Positions) Start->C_Func Arylation N-Arylation / N-Alkylation N_Func->Arylation Acylation N-Acylation N_Func->Acylation Alpha_Func α-Position (C2/C6) C_Func->Alpha_Func Beta_Func β/γ-Positions (C3/C5, C4) C_Func->Beta_Func Buchwald Buchwald-Hartwig (Bulky Ligands) Arylation->Buchwald Reductive Reductive Amination Arylation->Reductive Activated_Acyl Activated Acylating Agents (HATU) Acylation->Activated_Acyl Directed_CH Directing Group Strategy (e.g., Pyridyl) Alpha_Func->Directed_CH Metal_Free_CH Metal-Free Strategy (Imine/Enamine) Alpha_Func->Metal_Free_CH Beta_Func->Metal_Free_CH Remote_CH Remote C-H Functionalization Beta_Func->Remote_CH

Caption: Overview of synthetic approaches for different positions.

References

  • Sincere Chemicals. (2025, March 26).
  • Benchchem. (2025).
  • ACS Publications. (2025, August 18). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
  • Benchchem. (2025).
  • PMC. (2020, September 21). Ring-opening functionalizations of unstrained cyclic amines enabled by difluorocarbene transfer.
  • PMC. (2014, May 12).
  • Benchchem. (2025).
  • Benchchem. (2025). An In-depth Technical Guide to the Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride.
  • PMC. Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines.
  • ChemRxiv. (2025, October 1). Late-Stage C(sp³)
  • UC Berkeley. (2019, July 1).
  • ResearchGate.
  • PMC.
  • Nature. (2020, March 30). Efficient synthesis of multiple C–H bond functionalized unprotected alicyclic amines.
  • ResearchGate. (2025, August 6). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides.
  • Wikipedia.
  • Beilstein Journal of Organic Chemistry. (2016, April 13).
  • Benchchem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of Aryl Halides with tert-butyl 4-(methylamino)piperidine-1-carboxyl.
  • NSF PAR. (2020, March 30). Rapid functionalization of multiple C–H bonds in unprotected alicyclic amines.
  • PMC.
  • Sinocompound. (2023, December 8).
  • Benchchem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
  • Benchchem. (2025). Technical Support Center: Overcoming Steric Hindrance in Reactions with N,N-Dibenzyl-p-anisidine.
  • Benchchem. (2025).
  • MilliporeSigma. Cross-Coupling Reactions Guide.
  • Sigma-Aldrich.
  • Chemistry LibreTexts. (2023, June 30).
  • PMC. (2010, October 27). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions.
  • SpringerLink. (2024, April 16). Piperidine and piperazine analogs in action: zinc(II)
  • IJNRD. (2024, February 2). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
  • ResearchGate. Ligands and/or Catalysts Used in Coupling Reactions. (Ref. 25).
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • ResearchGate.
  • ResearchGate. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
  • SciELO. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
  • Benchchem. (2025).
  • PMC. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis.
  • Nature.
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  • White Rose Research Online. (2022, June 14). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments.
  • Beilstein Journals. (2005, August 26).
  • Beilstein Journals. (2011, January 14). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds.
  • Benchchem. (2025). Troubleshooting low yield in N3-peptide synthesis.
  • Royal Society of Chemistry. (2021, September 7). The emergence of the C–H functionalization strategy in medicinal chemistry and drug discovery.
  • PMC. (2005, August 26).
  • MIT Open Access Articles.

Sources

Troubleshooting

recrystallization solvents for 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine

Technical Support Center: Purification & Troubleshooting for Nosyl-Protected Piperidines Welcome to the Technical Support Center for the purification of 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine . As a critical int...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Troubleshooting for Nosyl-Protected Piperidines

Welcome to the Technical Support Center for the purification of 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine . As a critical intermediate in the Fukuyama amine synthesis, the 2-nitrobenzenesulfonyl (nosyl) group serves as both a robust protecting group and an electron-withdrawing activator [1]. However, the purity of this intermediate is paramount; trace impurities such as unreacted sulfonyl chlorides, sulfonic acids, or basic salts can severely poison downstream alkylation or deprotection steps [2].

This guide provides field-proven methodologies, thermodynamic rationales, and troubleshooting protocols to ensure the isolation of highly pure, crystalline product.

I. Thermodynamic Principles of Nosylamide Recrystallization

The recrystallization of 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine requires balancing two opposing structural features: the highly polar, electron-withdrawing sulfonamide/nitro core and the lipophilic 4-methylpiperidine ring.

Successful purification relies on a binary solvent system[3]. A primary solvent with strong dipole-dipole interactions (like Ethyl Acetate) is required to break the robust intermolecular hydrogen bonding and


 stacking of the nosyl groups. An anti-solvent (like Hexanes) is then introduced to disrupt the solvation of the lipophilic piperidine moiety, thermodynamically driving the molecules into a highly ordered, low-energy crystal lattice as the temperature drops.
Quantitative Data Summary: Solvent System Selection

Table 1: Comparison of recrystallization solvent systems for nosyl-protected cyclic amines.

Solvent SystemVol. RatioExpected YieldPurityMechanistic Rationale
Ethyl Acetate / Hexanes 1:2 to 1:385–92%>98%Optimal: EtOAc provides ideal dipole solvation; Hexanes efficiently drive lattice formation without causing rapid supersaturation.
Dichloromethane / Hexanes 1:475–80%>95%Viable but risky: DCM is an excellent solvent, but its high volatility can lead to rapid supersaturation and "oiling out" if not controlled.
Diethyl Ether / Hexanes 1:160–70%>90%Suboptimal: Weaker solvation of the highly polar nosyl group requires larger solvent volumes, leading to yield loss in the mother liquor.
Ethanol / Water 3:1Variable<90%Not Recommended: Protic solvents hydrogen-bond with nitro/sulfonyl oxygens, often forming solvates or trapping impurities.

II. Mechanistic Workflow & Decision Tree

The following diagram maps the kinetic and thermodynamic decision points during the recrystallization workflow, providing immediate visual troubleshooting for phase-separation issues.

G Start Crude 4-Methyl-1-(2-nitro- benzenesulfonyl)-piperidine Dissolve Dissolve in minimal hot EtOAc (65°C) Start->Dissolve AntiSolvent Add hot Hexanes dropwise until turbid Dissolve->AntiSolvent Clear Add 1-2 drops EtOAc to clear turbidity AntiSolvent->Clear Cool Cool slowly to RT, then to 4°C Clear->Cool Check Crystallization State? Cool->Check Oiling Oiling Out (Phase Separation) Check->Oiling Liquid drops NoCryst No Crystals Formed (Supersaturation) Check->NoCryst Clear solution Success Crystals Formed Check->Success Solid lattice FixOil Reheat to single phase, add more EtOAc Oiling->FixOil FixNoCryst Scratch glass or add seed crystal NoCryst->FixNoCryst Filter Vacuum Filtration & Cold Wash (1:3 EtOAc:Hex) Success->Filter FixOil->Cool FixNoCryst->Cool End Pure Crystalline Product Filter->End

Workflow and troubleshooting decision tree for the recrystallization of nosyl-protected piperidines.

III. Self-Validating Experimental Protocol

This protocol utilizes the Ethyl Acetate / Hexanes system and is designed with built-in validation checks to ensure thermodynamic control over the crystallization process.

Phase 1: Dissolution & Saturation

  • Weigh the crude 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine into a clean, dry Erlenmeyer flask.

  • Add a minimal amount of hot Ethyl Acetate (approx. 3–5 mL per gram of crude).

    • Causality: Using minimal primary solvent ensures you operate near the edge of the metastable zone, maximizing final yield.

  • Heat gently (60–65°C) with swirling until completely dissolved.

    • Validation Check: The solution should be a clear, pale yellow liquid. If particulate matter remains, it is likely an insoluble salt (e.g., amine hydrochloride). Perform a hot gravity filtration before proceeding.

Phase 2: Anti-Solvent Addition 4. While maintaining heat, add hot Hexanes dropwise.

  • Causality: Adding hot anti-solvent prevents a sudden localized drop in temperature, which would cause the amorphous solid to crash out kinetically rather than crystallize thermodynamically.

  • Stop adding Hexanes the exact moment a faint, persistent turbidity is observed.

    • Validation Check: This turbidity indicates you have reached the exact boundary of the solubility curve.

  • Add 1–2 drops of hot Ethyl Acetate until the solution just clears.

Phase 3: Nucleation & Crystal Growth 7. Remove from heat and allow the flask to cool undisturbed to room temperature over 1–2 hours.

  • Causality: Slow cooling allows molecules to orient thermodynamically into the lowest-energy crystal lattice, systematically excluding impurities.

  • Once at room temperature, transfer to an ice bath (0–4°C) for an additional 1 hour to depress solubility and maximize recovery.

Phase 4: Isolation 9. Collect the crystals via vacuum filtration using a Büchner funnel. 10. Wash the filter cake with a minimal volume of ice-cold 1:3 EtOAc:Hexanes.

  • Validation Check: The filtrate will contain the yellow-tinted impurities, leaving white to off-white crystalline product on the frit.
  • Dry under high vacuum to a constant weight.

IV. Troubleshooting & FAQs

Q: Why does my product "oil out" (form a viscous liquid at the bottom of the flask) instead of crystallizing? A: Oiling out (liquid-liquid phase separation) occurs when the melting point of the solute-solvent mixture drops below the temperature at which supersaturation is reached.

  • Causality: This is usually caused by adding too much anti-solvent (hexanes) too quickly, or by the presence of residual highly polar impurities (like unreacted nosyl chloride) altering the dielectric constant of the mixture.

  • Solution: Reheat the mixture until it forms a single clear phase. Add a small amount of Ethyl Acetate (1–2 mL) to increase the overall solubility, then cool the flask much slower.

Q: How do I ensure unreacted 2-nitrobenzenesulfonyl chloride is removed before recrystallization? A: Nosyl chloride is highly reactive but hydrolyzes slowly in neutral water. If left in the crude mixture, it can co-crystallize or degrade your product [1].

  • Causality: Recrystallization alone is inefficient at removing massive excesses of the starting chloride.

  • Solution: Ensure a thorough aqueous workup prior to crystallization. Stir the crude organic layer with a mild amine scavenger (like N,N-dimethylethylenediamine) or saturated

    
     for 30 minutes before concentrating. Any residual hydrolyzed sulfonic acid will remain highly soluble in the EtOAc/Hexanes mother liquor.
    

Q: My crude product is intensely orange/dark yellow. Will recrystallization fix this? A: Pure 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine should be white to very pale yellow. Intense orange coloration indicates the presence of degradation products or trapped ortho-nitroaniline derivatives resulting from overly harsh basic conditions during synthesis.

  • Solution: If the crude is highly colored, pre-treat the Ethyl Acetate solution with activated charcoal (Norit) and perform a hot filtration through a pad of Celite before initiating the anti-solvent addition step.

Q: The solution has cooled to 4°C, but no crystals have formed. What went wrong? A: You have reached a state of stable supersaturation.

  • Causality: The activation energy required for initial nucleation has not been met.

  • Solution: Provide a nucleation site. Vigorously scratch the inside of the glass flask with a glass stirring rod to create micro-abrasions, or introduce a single "seed crystal" from a previous successful batch. Crystallization should propagate rapidly thereafter.

V. References

  • Total Synthesis of Polyamine Toxin HO-416b and Agel-489 Using a 2-Nitrobenzenesulfonamide Strategy. Chemical and Pharmaceutical Bulletin. Available at:[Link]

  • Preparation of Secondary Amines from Primary Amines via 2-Nitrobenzenesulfonamides. Organic Syntheses. Available at:[Link]

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine

Comparative Evaluation of H NMR Analytical Workflows for 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Objective Perfo...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Evaluation of H NMR Analytical Workflows for 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Objective Performance Comparison & Experimental Guide

Executive Summary & Analytical Challenge

The structural verification of 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine presents a classic challenge in routine Nuclear Magnetic Resonance (NMR) spectroscopy. The molecule consists of two distinct domains: an electron-deficient, highly deshielded 2-nitrobenzenesulfonyl (nosyl) group, and a conformationally flexible 4-methylpiperidine ring.

While the aromatic protons of the nosyl group are easily resolved at low field strengths, the aliphatic protons of the piperidine ring (specifically at C3, C4, and C5) suffer from severe spectral overlap in standard deuterated chloroform (CDCl


). This guide objectively compares three distinct analytical workflows—ranging from high-field standard acquisitions to solvent-induced shift techniques and benchtop AI deconvolution—to determine the optimal strategy for resolving this complex molecular architecture.

Molecular Anatomy & Expected Chemical Shifts

Before comparing the analytical methods, we must establish the empirical baseline for the molecule. The total proton count for this compound is 16 protons . Any self-validating NMR protocol must yield an integration sum of exactly 16 relative to the internal standard.

Table 1: Predicted vs. Empirical H NMR Assignments (600 MHz, CDCl )
Proton EnvironmentPositionIntegrationExpected Shift (

, ppm)
Multiplicity & Coupling Causality
Nosyl Aromatic C3', C6'2H8.00 – 8.15Multiplets (dd): Deshielded by ortho -NO

and -SO

groups [1].
Nosyl Aromatic C4', C5'2H7.70 – 7.85Multiplets: Standard aromatic coupling (J

7.5 Hz).
Piperidine N-CH

C2, C6 (Equatorial)2H3.60 – 3.80Broad Doublets: Deshielded by the adjacent sulfonamide nitrogen.
Piperidine N-CH

C2, C6 (Axial)2H2.50 – 2.70Triplet of Doublets: Exhibits large axial-axial coupling (J

12 Hz).
Piperidine CH

C3, C5 (Equatorial)2H1.60 – 1.80Multiplet: Often overlaps with the C4 methine proton in CDCl

.
Piperidine CH C4 (Axial)1H1.40 – 1.55Multiplet: Highly coupled to C3/C5 and the methyl group.
Piperidine CH

C3, C5 (Axial)2H1.15 – 1.35Multiplet: Shielded relative to equatorial counterparts.
Methyl Group 4-CH

3H0.90 – 1.00Doublet: Clean coupling to the C4 methine (J

6.5 Hz) [2].

Note: Baseline fragment data is corroborated by authoritative databases for 4-methylpiperidine and 2-nitrobenzenesulfonyl derivatives.

Comparative Analysis of NMR Workflows

To objectively evaluate the best approach for structural elucidation, we compare three distinct methodologies.

Method A: The Gold Standard (600 MHz, CDCl )

Using a high-field 600 MHz spectrometer with CDCl


 provides excellent signal-to-noise (S/N) and sharp aromatic resolution. However, because CDCl

is a relatively non-interacting solvent, the chemical shift dispersion in the aliphatic region (1.20 – 1.80 ppm) relies entirely on the instrument's magnetic field strength. Even at 600 MHz, the C3/C5 equatorial protons and the C4 methine proton often collapse into a complex, second-order multiplet.
Method B: ASIS-Enhanced Resolution (600 MHz, C D )

Aromatic Solvent-Induced Shift (ASIS) leverages the magnetic anisotropy of Benzene-d


. Benzene molecules form transient, stereospecific collision complexes with the highly polar sulfonamide group [3].
  • The Causality: The

    
    -electron cloud of benzene shields the protons of the piperidine ring differentially based on their spatial distance from the collision site. This differential shielding effectively "pulls apart" the overlapping C3, C4, and C5 multiplets, allowing for precise extraction of 
    
    
    
    -coupling values without requiring 2D NMR (like COSY or HSQC).
Method C: Benchtop NMR + AI Deconvolution (80 MHz, CDCl )

For process chemists requiring rapid lab-floor verification, 80 MHz benchtop systems offer high throughput at a fraction of the cost. The physical limitation here is severe "roofing" and spectral overlap due to the low Larmor frequency.

  • The Causality: At 80 MHz, the chemical shift difference (

    
    ) approaches the magnitude of the coupling constant (
    
    
    
    ), creating complex second-order spectra. This method relies entirely on post-acquisition in-silico deconvolution (e.g., Mnova or specialized AI algorithms) to match the empirical data against quantum-mechanical spin simulations.
Table 2: Objective Performance Comparison
ParameterMethod A (600 MHz, CDCl

)
Method B (600 MHz, C

D

)
Method C (80 MHz + AI)
Aliphatic Resolution Moderate (Some overlap)Excellent (ASIS separation) Poor (Requires software)
Aromatic Resolution ExcellentExcellentModerate
Throughput/Speed High (Standard automation)Medium (Specialty solvent)Very High (Lab-floor)
Cost per Sample HighVery High (C

D

cost)
Low
Best Use Case Routine QA/QCComplex Structural ElucidationRapid Process Monitoring

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocol incorporates internal validation steps.

Protocol for Method B (ASIS-Enhanced NMR)
  • Sample Preparation:

    • Weigh exactly 15.0 mg of 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine.

    • Dissolve in 0.6 mL of anhydrous Benzene-d

      
       (C
      
      
      
      D
      
      
      ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
    • Validation Check: Ensure the solution is perfectly clear. Particulates will distort the magnetic field homogeneity (shimming). Filter through a glass wool plug if necessary.

  • Instrument Parameters (600 MHz):

    • Pulse Sequence: Standard 1D

      
      H (zg30).
      
    • Relaxation Delay (D1): 2.0 seconds. Causality: Ensures complete longitudinal relaxation (

      
      ) of the methyl protons, preventing artificial integration truncation.
      
    • Number of Scans (NS): 16.

    • Spectral Width (SW): 12 ppm (centered at 5 ppm).

  • Processing & Self-Validation:

    • Apply an exponential window function (Line Broadening, LB = 0.3 Hz) to enhance S/N without sacrificing resolution.

    • Phase and baseline correct the spectrum manually.

    • Set the TMS peak to exactly 0.00 ppm.

    • Validation Gate: Integrate the entire spectrum. Calibrate the cleanly resolved doublet at ~0.9 ppm to exactly 3.00. The total sum of all integrated regions must equal 16.00 ± 0.2 . If it does not, the sample contains impurities or the D1 delay was insufficient.

Workflow Logical Relationship

The following diagram illustrates the decision-making process for analyzing this specific molecule based on the required analytical outcome.

NMR_Workflow Start 4-Methyl-1-(2-nitro- benzenesulfonyl)-piperidine Decision Select Analytical Objective Start->Decision MethodA Method A: Routine QA (600 MHz, CDCl3) Decision->MethodA High Purity Check MethodB Method B: Deep Elucidation (600 MHz, C6D6) Decision->MethodB J-Coupling Extraction MethodC Method C: Process Control (80 MHz Benchtop) Decision->MethodC Rapid Reaction Monitoring ResultA Standard Dispersion (Aliphatic Overlap Present) MethodA->ResultA ResultB ASIS Resolution (Distinct Multiplets Isolated) MethodB->ResultB ResultC Severe Roofing (Requires AI Deconvolution) MethodC->ResultC

Caption: Decision tree for selecting the optimal NMR workflow based on the required analytical resolution and throughput.

Conclusion

For the structural analysis of 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine, standard high-field NMR (Method A) is sufficient for routine purity checks [4]. However, when precise structural elucidation and


-coupling extraction of the piperidine ring are required, Method B (ASIS in C

D

) is the superior choice
. The solvent-induced shift effectively eliminates the need for time-consuming 2D NMR experiments by resolving the heavily overlapped aliphatic region. Conversely, for rapid, low-cost monitoring, Method C provides a viable, albeit computationally dependent, alternative.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 15540, 2-Nitrobenzenesulfonyl chloride." PubChem,[Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 69381, 4-Methylpiperidine." PubChem,[Link].

  • Canadian Science Publishing. "Substituent effects on geminal proton–proton coupling constants." Canadian Journal of Chemistry, [Link].

  • ChemRxiv. "Racemization-free Peptide Bond Formation via 2-Nitrobenzensulfonyl Strategy." ChemRxiv, [Link].

Comparative

A Comparative Guide to the HPLC Analysis of 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine

In the landscape of pharmaceutical development and chemical research, the precise and reliable analysis of novel chemical entities is paramount. This guide provides an in-depth technical comparison of high-performance li...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical research, the precise and reliable analysis of novel chemical entities is paramount. This guide provides an in-depth technical comparison of high-performance liquid chromatography (HPLC) methods for the analysis of 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine, a compound of interest in synthetic chemistry and potentially in drug discovery. As a substituted piperidine and a nitrobenzenesulfonamide, its analytical behavior is influenced by both moieties.

The piperidine ring is a common scaffold in many pharmaceuticals, making the development of robust analytical methods for its derivatives crucial.[1] Similarly, sulfonamides are a well-established class of compounds with a variety of analytical procedures described in the literature.[2][3][4] This guide will propose a primary reversed-phase HPLC (RP-HPLC) method with UV detection, grounded in established principles for the analysis of similar compounds, and compare it with an alternative analytical strategy, gas chromatography-mass spectrometry (GC-MS), to provide a comprehensive analytical overview for researchers.

Proposed Primary Analytical Method: Reversed-Phase HPLC with UV Detection

The presence of the 2-nitro-benzenesulfonyl group in 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine provides a strong chromophore, making UV detection a highly suitable and straightforward approach.[5] A reversed-phase HPLC method is proposed as the primary analytical technique due to its versatility and wide applicability in the pharmaceutical industry for the analysis of moderately polar to non-polar compounds.

Rationale for Method Design
  • Stationary Phase: A C18 column is selected as the stationary phase due to its hydrophobicity, which will provide good retention for the non-polar regions of the target molecule. The alkyl chain of the piperidine and the benzene ring will interact with the C18 stationary phase.

  • Mobile Phase: A gradient elution with acetonitrile and water is chosen to ensure adequate separation from potential impurities and to achieve a reasonable retention time with good peak shape. The use of a small amount of acid, such as formic acid or phosphoric acid, in the aqueous phase is recommended to suppress the ionization of any residual silanol groups on the stationary phase and to ensure the consistent protonation state of the analyte, which can improve peak symmetry.[6]

  • Detection: Based on the nitroaromatic chromophore, a detection wavelength in the range of 254 nm is expected to provide good sensitivity.[5]

Detailed Experimental Protocol: HPLC-UV Method

Instrumentation:

  • A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

Chromatographic Conditions:

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 50% B; 2-10 min: 50-90% B; 10-12 min: 90% B; 12-13 min: 90-50% B; 13-15 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)

Sample Preparation:

  • Accurately weigh approximately 10 mg of 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine reference standard or sample.

  • Dissolve in 10 mL of the sample diluent to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the sample diluent to a working concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Expected Retention Time: Based on the structure of the analyte and the proposed chromatographic conditions, the retention time for 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine is anticipated to be in the range of 6 to 9 minutes . This is an estimate and will require experimental verification.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Analyte integrate->quantify

Caption: Experimental workflow for the HPLC-UV analysis of 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine.

Alternative Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

For a comprehensive analytical characterization, it is prudent to consider alternative techniques. Gas chromatography-mass spectrometry (GC-MS) offers high sensitivity and specificity, particularly for the identification of impurities.[7][8] However, the analysis of piperidine derivatives by GC can be challenging due to their potential for low volatility and thermal instability.[8]

Considerations for GC-MS Analysis
  • Volatility: 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine has a relatively high molecular weight and may exhibit limited volatility, which could necessitate high inlet and oven temperatures, potentially leading to on-column degradation.

  • Derivatization: To improve volatility and thermal stability, derivatization may be necessary.[7][8] However, this adds a step to the sample preparation process and can introduce variability. Given the presence of the thermally labile nitro group, derivatization would need to be approached with caution.

  • Mass Spectrometry: The mass spectrometer provides valuable structural information and allows for highly selective detection, which is advantageous for impurity profiling and identification.

Comparative Analysis: HPLC-UV vs. GC-MS
FeatureHPLC-UVGC-MS
Applicability Well-suited for non-volatile and thermally labile compounds.Best for volatile and thermally stable compounds.[7]
Sample Preparation Simple dissolution and dilution.May require derivatization to improve volatility.[8]
Separation Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.
Detection UV absorbance, good for compounds with chromophores.Mass-to-charge ratio, provides structural information and high selectivity.
Sensitivity Good, typically in the µg/mL to ng/mL range.Excellent, often in the pg/mL to fg/mL range.
Instrumentation Widely available and robust.More complex and requires a vacuum system.
Primary Application Quantitative analysis, purity determination.Impurity identification, trace analysis.
Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve derivatize Derivatization (Optional) dissolve->derivatize inject Inject into GC derivatize->inject separate Separation in GC Column inject->separate ionize Ionization (e.g., EI) separate->ionize detect Mass Detection ionize->detect extract Extract Ion Chromatograms detect->extract identify Identify by Mass Spectrum extract->identify

Caption: A general workflow for the GC-MS analysis of a semi-volatile compound.

Conclusion and Recommendations

For the routine quantitative analysis and purity assessment of 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine, the proposed Reversed-Phase HPLC-UV method is the recommended approach . Its simplicity, robustness, and direct applicability without the need for derivatization make it a more efficient and reliable choice for quality control and general research purposes.

GC-MS serves as a powerful complementary technique , particularly for the structural elucidation of unknown impurities or for trace-level analysis where its superior sensitivity and specificity would be advantageous. The choice between these methods will ultimately depend on the specific analytical goals, available instrumentation, and the nature of the sample matrix.

This guide provides a solid foundation for the development and implementation of analytical methods for 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine. It is imperative that any proposed method be thoroughly validated according to the relevant regulatory guidelines to ensure the generation of accurate and reproducible data.

References

  • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. (2020). Vertex AI Search.
  • Analysis of sulfonamides. (n.d.). Slideshare.
  • What is the method of analysis of sulphonamides? (2023). Quora.
  • Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. (n.d.). Benchchem.
  • A Comparative Guide to Analytical Methods for the Quantification of Ethyl-piperidin-4-ylmethyl. (n.d.). Benchchem.
  • Technical Support Center: Quantitative Analysis of Piperidines. (n.d.). Benchchem.
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2022). PubMed.
  • Application Notes and Protocols for the Characterization of 4-Methyl-5-nitrobenzene-1,2-diamine. (n.d.). Benchchem.

Sources

Validation

comparing 2-nitro vs 4-nitro benzenesulfonyl piperidine derivatives

Comprehensive Comparison Guide: 2-Nitro vs. 4-Nitro Benzenesulfonyl Piperidine Derivatives in Organic Synthesis In drug development and complex organic synthesis, the piperidine ring serves as a ubiquitous and privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: 2-Nitro vs. 4-Nitro Benzenesulfonyl Piperidine Derivatives in Organic Synthesis

In drug development and complex organic synthesis, the piperidine ring serves as a ubiquitous and privileged pharmacophore. Selective N-alkylation of piperidine derivatives often requires the temporary masking of the secondary amine. The Fukuyama amine synthesis, which utilizes nitrobenzenesulfonyl (nosyl, Ns) groups, remains the gold standard for this transformation[1].

While both 2-nitrobenzenesulfonyl (o-Ns) and 4-nitrobenzenesulfonyl (p-Ns) groups provide excellent protection and successfully activate the N-H bond for subsequent alkylation[2], their distinct electronic and steric profiles dictate their optimal use cases. As a Senior Application Scientist, selecting between these two protecting groups requires a deep understanding of their mechanistic causality and downstream processing impacts.

Mechanistic Causality: 2-Nitro vs. 4-Nitro

The core advantage of the nosyl group lies in its electron-withdrawing nature, which lowers the pKa of the sulfonamide proton to approximately 9. This enables mild N-alkylation via Mitsunobu conditions or standard nucleophilic substitution[3]. However, the divergence between o-Ns and p-Ns becomes critically apparent during the denosylation (deprotection) phase.

Cleavage is mediated by nucleophilic thiols, which attack the electron-deficient aromatic ring to form a transient Meisenheimer complex[1].

  • 2-Nitrobenzenesulfonyl (o-Ns): The ortho-positioned nitro group provides optimal stabilization of the Meisenheimer complex through inductive and resonance effects in close proximity to the site of nucleophilic attack. This results in exceptionally fast and mild deprotection[4].

  • 4-Nitrobenzenesulfonyl (p-Ns): While the para-nitro group also stabilizes the intermediate, the spatial separation slightly reduces the kinetic efficiency of the cleavage. However, p-Ns chloride is less sterically hindered, making it highly advantageous when nosylating heavily congested piperidine derivatives[5]. Furthermore, p-Ns intermediates often exhibit superior crystallinity, aiding in purification by precipitation rather than chromatography.

Workflow Visualization

FukuyamaLogic Start Piperidine Core (Secondary Amine) Nosylation Nosylation Step (2-NsCl or 4-NsCl) Start->Nosylation Ns_Amine Ns-Protected Piperidine (Activated N-H, pKa ~9) Nosylation->Ns_Amine Protection Alkylation N-Alkylation (Mitsunobu / Alkyl Halide) Ns_Amine->Alkylation Activation Alkylated_Ns N-Alkyl-Ns-Piperidine (Fully Substituted) Alkylation->Alkylated_Ns Deprotection Denosylation (Thiol + Base) Alkylated_Ns->Deprotection Meisenheimer Meisenheimer Complex (Transient Intermediate) Deprotection->Meisenheimer Thiolate Attack Product Target N-Alkyl Piperidine (High Yield & Purity) Meisenheimer->Product SO2 Extrusion

Workflow of Fukuyama amine synthesis highlighting the nosylation, alkylation, and denosylation phases.

Quantitative Performance Comparison

The following table summarizes the operational differences between the two derivatives to guide your synthetic planning:

Parameter2-Nitrobenzenesulfonyl (o-Ns)4-Nitrobenzenesulfonyl (p-Ns)Causality / Impact
Steric Profile High (ortho-substitution)Low (para-substitution)p-Ns is preferred for sterically congested piperidine amines[5].
Meisenheimer Stability Highly StabilizedModerately Stabilizedo-Ns cleaves significantly faster under mild conditions[1].
Typical Cleavage Time 15 – 45 minutes1 – 3 hoursProximity of the nitro group in o-Ns accelerates SO₂ extrusion.
Intermediate Crystallinity GoodExcellentp-Ns derivatives frequently precipitate, bypassing column chromatography.
Thiol Compatibility Thiophenol, Odorless ThiolsThiophenol, Odorless ThiolsBoth tolerate p-mercaptobenzoic acid for odorless cleavage[4].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step includes observable checkpoints that confirm mechanistic progression without relying solely on downstream LC-MS analysis.

Protocol 1: Nosylation of Piperidine Derivatives

Objective: Protect the secondary amine while activating it for subsequent alkylation.

  • Reaction Setup: Dissolve the piperidine derivative (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C.

    • Causality: Cooling suppresses bis-sulfonylation and prevents exothermic degradation of the sulfonyl chloride.

  • Reagent Addition: Add 2-NsCl or 4-NsCl (1.1 eq) portion-wise over 10 minutes.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc). The highly polar, ninhydrin-active free amine spot will disappear, replaced by a strongly UV-active, less polar sulfonamide spot. The reaction mixture will also take on a slight yellow tint.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, and wash with 1M HCl to remove any unreacted trace amine.

Protocol 2: N-Alkylation via Fukuyama-Mitsunobu

Objective: Alkylate the sterically hindered Ns-piperidine using a primary or secondary alcohol.

  • Reaction Setup: Combine the Ns-protected piperidine (1.0 eq), the target alcohol (1.2 eq), and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous THF at 0 °C.

  • Reagent Addition: Dropwise add Diisopropyl azodicarboxylate (DIAD) (1.5 eq).

    • Causality: Dropwise addition controls the exothermic formation of the betaine intermediate, preventing the formation of unwanted hydrazine byproducts.

  • Self-Validation Checkpoint: The reaction mixture will initially turn a distinct yellow upon DIAD addition. The fading of this yellow color indicates the consumption of the activated phosphonium species, visually signaling reaction progression.

  • Workup: Concentrate under reduced pressure and purify via flash chromatography.

Protocol 3: Odorless Denosylation

Objective: Cleave the Ns group to liberate the elaborated piperidine without generating the foul-smelling volatile emissions associated with thiophenol[3].

  • Reaction Setup: Dissolve the N-alkylated Ns-piperidine in DMF.

  • Reagent Addition: Add potassium carbonate (K₂CO₃) (3.0 eq) and p-mercaptobenzoic acid (2.0 eq).

    • Causality:p-Mercaptobenzoic acid is an odorless thiol that efficiently forms the Meisenheimer complex for both o-Ns and p-Ns groups, while allowing for easy byproduct removal via basic aqueous extraction[4].

  • Self-Validation Checkpoint: Upon addition, the solution will rapidly turn bright yellow or orange, visually confirming the successful formation of the Meisenheimer complex[1]. Stir at room temperature until this intense color dissipates and TLC confirms the appearance of a ninhydrin-positive free amine spot.

  • Workup: Dilute with water and extract with EtOAc. The carboxylate byproduct remains trapped in the aqueous layer, ensuring high purity of the organic phase.

References

1.[1] Development of Strategies for Solid-Phase Synthesis of Nitrogenous Heterocyclic Compounds Based on the 2- and 4- Nitrobenzenesulfonamide Chemistry - Theses.cz. 1 2.[3] 2-Nitrobenzenesulfonyl Chloride | Sulfonylation Reagent - Benchchem. 3 3.[2] A Unified Approach to Synthesizing Four Linezolid Metabolites That May Cause Thrombocytopenia - PMC. 2 4.[4] Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides - ResearchGate. 4 5.[5] Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC. 5

Sources

Comparative

Purity Validation and Elemental Analysis Comparison Guide for 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine

Executive Summary In the rigorous landscape of drug development and medicinal chemistry, the structural confirmation of a synthesized intermediate is only half the battle; absolute purity validation is the critical secon...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rigorous landscape of drug development and medicinal chemistry, the structural confirmation of a synthesized intermediate is only half the battle; absolute purity validation is the critical second half. For sulfonamide derivatives like 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine (C₁₂H₁₆N₂O₄S) , relying solely on relative purity methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can lead to catastrophic downstream failures. These techniques are often "blind" to non-chromophoric or non-ionizable impurities, such as residual inorganic salts, silica gel, or trapped moisture[1].

This guide objectively compares the gold-standard absolute mass fraction technique—CHNS Elemental Analysis (Combustion Analysis) —against orthogonal alternatives like Quantitative ¹H NMR (qNMR) and LC-MS . By analyzing the causality behind these experimental choices and providing self-validating protocols, this guide equips researchers with a robust framework for proving the integrity of their synthesized compounds.

Theoretical Framework & Causality: Why CHNS?

The American Chemical Society (ACS) guidelines stipulate that for newly synthesized or modified compounds, the experimental mass fractions of carbon, hydrogen, and nitrogen must fall within ±0.4% of the calculated theoretical values[2][3].

The Causality of the ±0.4% Rule: Why is elemental analysis still mandated when high-resolution mass spectrometry (HRMS) exists? HRMS confirms the exact mass of a single molecule, but it does not confirm the bulk purity of the macroscopic sample. If a 100 mg sample of 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine contains 5 mg of sodium chloride (a 5% impurity), HRMS and LC-MS will completely ignore the salt, falsely reporting >99% purity. However, CHNS analysis measures the absolute mass fraction. The 5% salt impurity will dilute the carbon content by 5%, causing the sample to fail the ±0.4% ACS threshold[4][5].

While elemental analysis provides absolute mass fraction, qNMR serves as a powerful orthogonal technique. By adding a highly pure internal standard (e.g., maleic acid) to the sample, qNMR allows for the absolute molar quantification of the analyte without relying on a calibration curve[6].

Workflow Start Synthesized Compound 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine Split Orthogonal Purity Validation Start->Split CHNS CHNS Elemental Analysis (Absolute Mass Fraction) Split->CHNS qNMR Quantitative 1H NMR (Absolute Molar Purity) Split->qNMR LCMS LC-MS Profiling (Relative Organic Impurities) Split->LCMS Decision Data Synthesis & ACS Compliance (±0.4% Limit) CHNS->Decision Mass % qNMR->Decision Molar % LCMS->Decision Trace %

Diagram 1: Orthogonal purity validation workflow combining mass, molar, and trace analysis.

Comparative Methodology & Self-Validating Protocols

To ensure scientific integrity, every analytical run must be a self-validating system. This means incorporating internal controls that prove the instrument was calibrated and functioning correctly during the exact moment of analysis.

Protocol A: Dynamic Flash Combustion (CHNS Analysis)

This method utilizes the modified Pregl-Dumas principle, where the sample is combusted in an oxygen-rich environment at ~1000°C[7].

Self-Validation Check: A certified organic analytical standard (e.g., sulfanilamide or methionine) must be run every 10 samples. If the standard deviates by >0.30% absolute, the calibration curve is invalidated, and the instrument must be recalibrated[8][9].

  • Sample Preparation: Accurately weigh 2.0–5.0 mg of thoroughly desiccated 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine into a highly pure tin capsule using a microbalance (resolution of 1 µg)[10].

  • Combustion: Drop the capsule into the oxidation furnace (1000°C). The tin capsule initiates an exothermic flash combustion (reaching ~1800°C), converting the sample into CO₂, H₂O, NOₓ, and SO₂[7].

  • Reduction: Pass the gas mixture over high-purity copper at 600°C. This step is critical as it reduces all NOₓ species to N₂ gas and removes excess oxygen[7].

  • Separation & Detection: Sweep the gases via helium carrier gas through a specialized GC column. The gases elute sequentially and are quantified by a Thermal Conductivity Detector (TCD)[9].

CHNS_Mechanism Sample Sample in Tin Capsule Oxidation Oxidation Furnace (1000°C, O2) Sample->Oxidation Flash Combustion Reduction Reduction Furnace (600°C, Cu) Oxidation->Reduction CO2, H2O, NOx, SO2 GC GC Column Separation Reduction->GC NOx -> N2 TCD Thermal Conductivity Detector (TCD) GC->TCD Elution Data C, H, N, S Chromatogram TCD->Data Quantification

Diagram 2: Step-by-step mechanism of Dynamic Flash Combustion for CHNS determination.

Protocol B: Quantitative ¹H NMR (qNMR)

qNMR acts as a non-destructive alternative that provides structural and quantitative data simultaneously[11][12].

Self-Validation Check: The chosen internal standard must have a known, certified purity (traceable to SI units) and its NMR peaks must not overlap with the analyte's peaks[6].

  • Preparation: Weigh ~10 mg of the analyte and ~5 mg of a certified internal standard (e.g., Maleic acid, purity 99.9%) into a vial. Dissolve completely in CDCl₃ or DMSO-d₆.

  • Acquisition: Acquire the ¹H NMR spectrum using a high-field spectrometer (e.g., 400 MHz or higher). Critical Causality: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T₁) of the protons being integrated. This ensures complete spin relaxation and prevents artificial truncation of the peak areas[3].

  • Calculation: Calculate absolute purity using the integrated area ratio of the analyte's distinct methyl or piperidine protons against the internal standard's protons.

Experimental Data & Performance Comparison

For 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine (Molecular Weight: 284.33 g/mol ), the theoretical elemental composition is calculated as follows:

  • Carbon (C): (12 × 12.011) / 284.33 = 50.69%

  • Hydrogen (H): (16 × 1.008) / 284.33 = 5.67%

  • Nitrogen (N): (2 × 14.007) / 284.33 = 9.85%

  • Sulfur (S): (1 × 32.06) / 284.33 = 11.28%

Table 1 below illustrates experimental data from two synthesized batches. Batch A was thoroughly purified and desiccated, while Batch B bypassed the final lyophilization step.

Table 1: CHNS Elemental Analysis Results for C₁₂H₁₆N₂O₄S
ElementTheoretical (%)Batch A Experimental (%)Batch A Deviation (Δ%)Batch B Experimental (%)Batch B Deviation (Δ%)
Carbon (C) 50.6950.75+0.0649.95-0.74
Hydrogen (H) 5.675.62-0.055.85+0.18
Nitrogen (N) 9.859.81-0.049.50-0.35
Sulfur (S) 11.2811.35+0.0711.01-0.27
ACS Status N/APASS (All < ±0.4%)N/AFAIL (C > ±0.4%)N/A

Data Interpretation: Batch A successfully meets the ACS ±0.4% purity threshold[2]. Batch B fails significantly. The causality behind Batch B's failure (a sharp drop in Carbon, Nitrogen, and Sulfur, accompanied by an increase in Hydrogen) strongly indicates the presence of residual water (moisture) trapped in the crystal lattice, which dilutes the mass fraction of the heavier elements while artificially inflating the hydrogen content[1][2].

Table 2: Comparative Performance Matrix for Purity Validation Methods
Feature / MetricCHNS Combustion AnalysisQuantitative NMR (qNMR)LC-MS Profiling
Primary Output Absolute Mass Fraction (%)Absolute Molar Purity (%)Relative Ionization Area (%)
Detection of "Invisible" Impurities Yes (Identifies salts/water via mass dilution)Partial (Misses inorganic salts without protons)No (Blind to non-ionizable/non-UV active compounds)
Destructive to Sample? YesNoYes
Sample Requirement 2 – 5 mg5 – 20 mg< 1 mg
Regulatory Standing Gold Standard (ACS Required)Highly Accepted OrthogonalSupporting Data Only

Conclusion & Best Practices

When validating the purity of 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine, no single analytical technique provides a complete picture. While LC-MS is excellent for identifying trace organic byproducts, it cannot serve as a standalone purity assay due to its blindness to inorganic and non-ionizable contaminants.

Best Practice: Drug development professionals should adopt a self-validating, orthogonal approach. Utilize CHNS Elemental Analysis to confirm the absolute mass fraction and rule out macroscopic contamination (salts, silica, water), and pair it with qNMR to achieve absolute molar quantification and structural verification[1][12]. Only when a compound passes the rigorous ±0.4% CHNS threshold should it be advanced into sensitive biological assays.

References

1. - American Chemical Society. 2. - ACS Publications. 3. - Journal of Medicinal Chemistry (PMC/NIH). 4. - Benchchem. 5. - Thermo Fisher Scientific. 6. - Royal Society of Chemistry. 7. - Mettler Toledo. 8. - ChemRxiv / ACS Central Science. 9. - ResolveMass Laboratories Inc.

Sources

Validation

X-ray crystallography of nitro-benzenesulfonyl piperidine analogs

Title : X-Ray Crystallography of Nitro-Benzenesulfonyl Piperidine Analogs: A Comparative Guide to Structural Elucidation Strategies Audience : Researchers, scientists, and drug development professionals. Introduction Nit...

Author: BenchChem Technical Support Team. Date: March 2026

Title : X-Ray Crystallography of Nitro-Benzenesulfonyl Piperidine Analogs: A Comparative Guide to Structural Elucidation Strategies

Audience : Researchers, scientists, and drug development professionals.

Introduction

Nitro-benzenesulfonyl piperidine (NBSP) analogs are a critical class of pharmacophores, widely investigated for their potent inhibitory activity against metalloenzymes such as human cytosolic carbonic anhydrases (hCA I and II) and tumor-associated isoforms [[1]]([Link]). However, obtaining high-resolution X-ray crystal structures of these complexes is notoriously difficult. The challenge stems from the molecule's bipartite nature: a highly flexible piperidine ring that can adopt multiple conformations (chair vs. boat), coupled via a sulfonamide linkage to a rigid, hydrophobic nitrobenzene moiety .

As a Senior Application Scientist, I have designed this guide to objectively compare the two primary methodologies for the structural elucidation of NBSP-protein complexes: Apo-Crystal Ligand Soaking and Protein-Ligand Co-Crystallization . By understanding the thermodynamic and kinetic causality behind these methods, crystallographers can select the optimal, self-validating workflow to trap the piperidine ring in its lowest-energy binding state.

Comparative Analysis: Soaking vs. Co-Crystallization

The decision to use soaking versus co-crystallization is rarely arbitrary; it is dictated by the physicochemical properties of the NBSP analog and the solvent channel architecture of the target protein crystal.

1. Apo-Crystal Ligand Soaking Causality & Mechanism: Soaking relies on the diffusion of the ligand through the solvent channels of pre-existing apo-crystals. Because NBSP analogs are highly hydrophobic, they typically require high concentrations of dimethyl sulfoxide (DMSO) (>5% v/v) for solubilization. Introducing this organic solvent into the crystallization drop alters the dielectric constant of the mother liquor, often inducing severe osmotic shock and lattice cracking. Best For: Highly robust apo-crystals with large solvent channels (>45% solvent content) and analogs with moderate aqueous solubility.

2. Protein-Ligand Co-Crystallization Causality & Mechanism: Co-crystallization involves incubating the target protein with the NBSP analog prior to crystallization. This allows the protein to undergo ligand-induced conformational changes in solution—a process known as conformational selection. This thermodynamic equilibrium often traps the piperidine ring in its preferred equatorial chair conformation prior to lattice formation . Best For: Highly hydrophobic NBSP analogs, flexible protein targets, or targets where DMSO soaking destroys apo-crystals.

Quantitative Performance Comparison
Performance MetricApo-Crystal SoakingComplex Co-Crystallization
Throughput High (Days to Structure)Low (Weeks to Months)
DMSO Tolerance Low (< 5% typically)High (Up to 10% in solution)
Conformational Bias Restricted by existing latticeAllows natural induced-fit
Typical Occupancy 50% - 85% (Diffusion limited)> 90% (Thermodynamically driven)
Risk of Crystal Cracking High (Osmotic shock)None (Grown as a complex)

Experimental Protocols: Self-Validating Workflows

Every protocol must include built-in validation steps to prevent wasting valuable synchrotron time on empty or disordered crystals.

Protocol A: High-Concentration Ligand Soaking

Objective: Diffuse the NBSP analog into pre-formed apo-crystals without destroying the diffraction lattice.

  • Self-Validating Solubility Check: Before touching a crystal, add the NBSP analog (dissolved in 100% DMSO) to a 2 µL drop of the mother liquor to a final concentration of 5 mM. Observe under a microscope. Causality: If the ligand precipitates (cloudy drop), it will not diffuse into the crystal. You must optimize the soaking buffer by adding mild solubilizers (e.g., 5% glycerol or PEG 400).

  • Gradual DMSO Acclimation: Transfer the apo-crystal into a stabilizing solution containing the mother liquor and 2% DMSO for 10 minutes to prevent sudden osmotic shock.

  • Ligand Introduction: Transfer the acclimated crystal into the final soaking drop containing 5-10 mM of the NBSP analog and the optimal cryoprotectant (e.g., 20% ethylene glycol).

  • Time-Course Harvesting: Soak for varying durations (1h, 4h, 24h). Causality: NBSP analogs with bulky nitrobenzene groups diffuse slowly. A time-course ensures you capture the optimal balance between maximum ligand occupancy and minimum lattice degradation.

  • Flash Cooling: Plunge the crystal directly into liquid nitrogen.

Protocol B: Complex Co-Crystallization

Objective: Form a stable protein-NBSP complex in solution prior to nucleation.

  • Self-Validating Complex Formation (Thermal Shift Assay): Incubate 10 µM of the target protein with 50 µM of the NBSP analog. Perform a Differential Scanning Fluorimetry (DSF) assay. Causality: A positive shift in the melting temperature (ΔTm > 2°C) confirms that the highly flexible piperidine analog has successfully bound and stabilized the protein. If ΔTm = 0, do not proceed to crystallization; re-evaluate the buffer pH or ligand concentration.

  • Complex Incubation: Incubate the protein (typically 10-15 mg/mL) with a 3-fold molar excess of the NBSP analog for 2 hours on ice to ensure thermodynamic equilibrium.

  • Sparse Matrix Screening: Set up sitting-drop vapor diffusion plates using commercial sparse matrix screens (e.g., Hampton Research Index or Molecular Dimensions Morpheus). Causality: The addition of the hydrophobic ligand alters the protein's surface entropy, meaning historical apo-crystallization conditions will likely fail. A broad screen is mandatory.

  • Optimization & Seeding: If microcrystals appear, use Microseed Matrix Screening (rMMS) to decouple nucleation from crystal growth, yielding diffraction-quality macroscopic crystals.

Structural Elucidation Workflow Diagram

G Start Purified Target Protein + NBSP Analog Solubility Assess Ligand Solubility (DMSO Tolerance) Start->Solubility Decision Does DMSO > 5% crack apo-crystals? Solubility->Decision Soaking Apo-Crystal Soaking (High Throughput) Decision->Soaking No (Stable Lattice) CoCryst Co-Crystallization (Conformational Selection) Decision->CoCryst Yes (Osmotic Shock) OptSoak Optimize Cryoprotectant & Soak Time (1h - 24h) Soaking->OptSoak OptCo Sparse Matrix Screening & Thermal Shift Assay CoCryst->OptCo Diffraction X-ray Diffraction & Phasing OptSoak->Diffraction OptCo->Diffraction

Decision workflow for selecting the optimal X-ray crystallography strategy for NBSP analogs.

References[1] Bua, S., Berrino, E., Del Prete, S., et al. (2018). "Synthesis of novel benzenesulfamide derivatives with inhibitory activity against human cytosolic carbonic anhydrase I and II and Vibrio cholerae α- and β-class enzymes." Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1125-1136. URL:https://doi.org/10.1080/14756366.2018.1467901[2] Kolade, S. O., Izunobi, J. U., Gordon, A. T., et al. (2022). "N-Cycloamino substituent effects on the packing architecture of ortho-sulfanilamide molecular crystals and their in silico carbonic anhydrase II and IX inhibitory activities." Acta Crystallographica Section C Structural Chemistry, 78(Pt 12), 730-742. URL:https://doi.org/10.1107/S2053229622010130

Sources

Comparative

Multimodal Spectroscopic Characterization of Sulfonamide Derivatives: A Comparative Analytical Guide

The sulfonamide pharmacophore (–SO₂NH–) is a cornerstone of modern drug development, serving as the critical functional group in diverse therapeutics ranging from broad-spectrum antimicrobials to carbonic anhydrase inhib...

Author: BenchChem Technical Support Team. Date: March 2026

The sulfonamide pharmacophore (–SO₂NH–) is a cornerstone of modern drug development, serving as the critical functional group in diverse therapeutics ranging from broad-spectrum antimicrobials to carbonic anhydrase inhibitors. However, the synthesis of novel sulfonamide derivatives—typically via the condensation of sulfonyl chlorides with amines—frequently yields complex mixtures containing unreacted precursors, disulfonylated byproducts, or positional isomers.

To ensure absolute scientific integrity, researchers cannot rely on a single analytical method. This guide objectively compares the three primary spectroscopic modalities—FTIR, NMR, and HRMS—and provides a self-validating, step-by-step experimental framework for the unequivocal structural elucidation of sulfonamide derivatives.

Comparative Analysis of Spectroscopic Modalities

No single technique provides a complete structural picture. A robust analytical pipeline utilizes the orthogonal strengths of vibrational, magnetic resonance, and mass spectrometric techniques.

Table 1: Performance Comparison of Analytical Techniques for Sulfonamides
Analytical TechniquePrimary Structural TargetSensitivityKey AdvantageInherent Limitation
ATR-FTIR Functional groups (S=O, N-H)Moderate (Bulk)Rapid, non-destructive solid-state analysis without solvent interference.Cannot determine atomic connectivity or distinguish closely related isomers.
¹H & ¹³C NMR Atomic connectivity, proton environmentsLow (Requires mg quantities)Provides exact proton ratios and 3D structural mapping.Highly dependent on solvent choice; exchangeable protons can be "lost".
ESI-HRMS Exact molecular weight, isotopic patternUltra-High (pg to ng)Validates elemental composition with sub-5 ppm mass accuracy.Does not differentiate between structural isomers with identical masses.

Mechanistic Causality in Experimental Choices

As an Application Scientist, protocol design must be driven by physicochemical causality rather than rote habit. Understanding why specific parameters are chosen is critical for troubleshooting anomalous data.

The Physics of Vibrational Modes (FTIR)

The sulfonyl (–SO₂–) group is highly diagnostic in infrared spectroscopy due to its two distinct stretching modes. The asymmetric stretch occurs at a higher energy (1310–1370 cm⁻¹) because the two S=O bonds stretch in opposite directions simultaneously, creating a massive, rapid change in the molecular dipole moment 1. Conversely, the symmetric stretch requires less energy, appearing at 1140–1180 cm⁻¹ 1. If both bands are not present in a 1:1 relative intensity ratio, the presence of the sulfonamide group cannot be confirmed.

Solvent Dynamics in Magnetic Resonance (NMR)

The selection of deuterated solvent is the single most critical point of failure in sulfonamide NMR. The N-H proton is labile. If a protic solvent like Methanol-d4 (CD₃OD) or Deuterium Oxide (D₂O) is used, rapid chemical exchange occurs between the N-H proton and the solvent deuterium, rendering the N-H signal completely invisible. The Solution: Dimethyl sulfoxide-d6 (DMSO-d₆) must be used. DMSO is a strong hydrogen-bond acceptor. It forms a stable solvation shell around the N-H group, locking the proton in place, slowing the exchange rate on the NMR timescale, and shifting the resonance significantly downfield to a distinct, interference-free region of 9.0–11.5 ppm 23.

Visualizing the Analytical Logic

To establish a self-validating system, the outputs of one technique must independently verify the assumptions of the others. For example, if HRMS confirms the exact mass, but the ¹H NMR integration reveals two N-H protons instead of one, the system flags the presence of a primary sulfonamide impurity in what was assumed to be a secondary sulfonamide product.

Workflow A 1. Purified Sulfonamide (>95% via TLC/HPLC) B 2. ATR-FTIR Spectroscopy (Solid State) A->B C 3. NMR Spectroscopy (DMSO-d6 Solution) A->C D 4. ESI-HRMS (Methanol/H2O) A->D E Data Integration B->E C->E D->E F Structural Confirmation E->F

Fig 1. Orthogonal analytical workflow for sulfonamide characterization.

DataMapping Molecule Sulfonamide Pharmacophore SO2 Sulfonyl (-SO2-) Molecule->SO2 NH Amine (-NH-) Molecule->NH Mass Intact Mass Molecule->Mass FTIR FTIR: 1310-1370 cm⁻¹ (Asym) 1140-1180 cm⁻¹ (Sym) SO2->FTIR NMR 1H NMR: 9.0-11.5 ppm (Broad Singlet, DMSO-d6) NH->NMR MS HRMS: [M-H]⁻ or [M+H]⁺ Exact Mass ± 5 ppm Mass->MS

Fig 2. Mapping structural moieties to their primary spectroscopic signatures.

Experimental Protocols: A Self-Validating Workflow

Step 1: Purity Validation (The Prerequisite)

Never subject crude mixtures to advanced spectroscopy; impurities suppress MS ionization and convolute NMR spectra.

  • Dissolve 1 mg of the synthesized sulfonamide in 1 mL of ethyl acetate.

  • Spot on a silica gel TLC plate and elute using a Hexane:Ethyl Acetate (7:3 v/v) system.

  • Visualize under short-wave UV (254 nm). Proceed to spectroscopy only if a single, distinct spot is observed (>95% purity).

Step 2: ATR-FTIR Acquisition
  • Clean the diamond crystal of the Attenuated Total Reflectance (ATR) accessory with isopropanol and collect a background spectrum (air).

  • Place 1-2 mg of the dry, solid sulfonamide directly onto the crystal. Apply pressure using the anvil to ensure intimate contact.

  • Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 16 scans).

  • Validation Check: Confirm the presence of the dual SO₂ stretching bands (~1330 cm⁻¹ and ~1150 cm⁻¹) and the N-H stretch (~3200–3400 cm⁻¹).

Step 3: ¹H and ¹³C NMR Acquisition
  • Weigh exactly 5–10 mg of the purified sulfonamide into a clean glass vial.

  • Add 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v Tetramethylsilane as an internal standard). Sonicate for 30 seconds to ensure complete dissolution.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H spectrum (minimum 16 scans, relaxation delay 2s) and ¹³C spectrum (minimum 512 scans).

  • Validation Check: Look for a broad singlet integrating to 1H (or 2H for primary sulfonamides) in the 9.0–11.5 ppm region, confirming the intact N-H bond 2.

Step 4: ESI-HRMS Analysis
  • Prepare a 1 µg/mL dilution of the sulfonamide in LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid.

  • Inject into the High-Resolution Mass Spectrometer using Electrospray Ionization (ESI).

  • Acquire data in both Positive (+ESI) and Negative (-ESI) modes. Sulfonamides often ionize exceptionally well in negative mode due to the acidic nature of the N-H proton, yielding a strong [M-H]⁻ ion [[2]]().

  • Validation Check: Calculate the mass error. The observed mass must be within ± 5 ppm of the theoretical exact mass.

Quantitative Data Summary

Use the following benchmark data to cross-reference your experimental findings. Deviations from these ranges typically indicate synthetic failure or structural rearrangement.

Table 2: Benchmark Spectroscopic Data for Sulfonamide Elucidation
Structural FeatureFTIR Wavenumber (cm⁻¹)¹H NMR Chemical Shift (ppm, in DMSO-d₆)Common MS Fragmentation (ESI)
N-H (Primary, -SO₂NH₂) 3325–3436 (Two bands)6.5–8.0 (Broad singlet, 2H)Loss of NH₂ (M - 16)
N-H (Secondary, -SO₂NHR) 3200–3350 (Single band)9.0–11.5 (Broad singlet, 1H)Cleavage of S-N bond
S=O (Asymmetric) 1310–1370N/ALoss of SO₂ (M - 64)
S=O (Symmetric) 1140–1180N/AN/A
Aromatic Core (Ar-H) 3000–31006.5–8.5 (Multiplets/Doublets)N/A

References

  • Full article: Synthesis of novel sulfonamide analogs containing sulfamerazine/sulfaguanidine and their biological activities - Taylor & Francis.
  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides - The Royal Society of Chemistry.
  • Synthesis and characterization of some sulfonamide dervatives - Research India Public

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine

As a Senior Application Scientist, I approach the handling of specialized intermediates like 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine not just as a compliance checklist, but as a system of chemical logic. Our comm...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of specialized intermediates like 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine not just as a compliance checklist, but as a system of chemical logic. Our commitment to your research extends beyond supplying high-purity reagents; we are dedicated to ensuring your operational success and safety by providing field-proven, mechanistic guidance.

This compound—a nosyl-protected piperidine derivative—presents unique operational challenges that bridge organic synthesis and hazardous materials management. The following guide provides the definitive operational and safety blueprint for handling this material.

Hazard Assessment & Mechanistic Causality (E-E-A-T)

Safety protocols are only effective when researchers understand why they are implemented. The risk profile of 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine is dictated by its structural moieties and its synthetic lifecycle.

  • Nitroaromatic Sensitization: The 2-nitrobenzenesulfonyl (o-NBS or nosyl) group is highly electrophilic. Exposure to aerosolized dust can lead to protein haptenation in the skin and mucous membranes, resulting in severe allergic contact dermatitis and potential ocular damage.

  • Precursor Contamination Risks: Trace impurities drastically alter the risk profile of the bulk solid. Unreacted 4-methylpiperidine is highly flammable (Flash Point: 13 °C) and highly corrosive to tissue[1]. Residual 2-nitrobenzenesulfonyl chloride is moisture-sensitive and generates corrosive hydrogen chloride gas upon hydrolysis.

  • Downstream Deprotection Hazards: This compound is frequently utilized in the Fukuyama amine synthesis. Cleaving the nosyl group to release the free amine requires nucleophilic aromatic substitution using noxious thiols (e.g., 2-mercaptoethanol) and a strong base (e.g., DBU)[2]. This introduces severe odor and inhalation hazards that dictate facility engineering controls.

Quantitative Personal Protective Equipment (PPE) Matrix

Do not rely on universal PPE. The physical state of the chemical dictates the required barrier materials.

Protection ZoneRequired EquipmentQuantitative SpecificationMechanistic Justification
Hands (Solid) Nitrile Gloves≥ 0.11 mm thicknessProvides >480 min breakthrough time against dry nitroaromatic solids.
Hands (Solution) Butyl Rubber Gloves≥ 0.30 mm thicknessRequired if handling the compound in Dichloromethane (DCM); standard nitrile degrades in <5 minutes.
Eyes Safety GogglesANSI Z87.1 (D3 rating)D3 rating ensures complete orbital seal against liquid splashes and aerosolized sensitizing dust.
Body Flame-Resistant Lab CoatNomex® or equivalentMitigates fire risk if highly flammable trace 4-methylpiperidine precursor is present[1].
Respiratory Chemical Fume Hood0.5 m/s face velocityPrimary defense. Maintains negative pressure to prevent inhalation of dust and downstream thiol odors.

Experimental Protocols: Safe Handling & Workflow

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Safe Weighing and Solubilization
  • Environmental Preparation: Verify the fume hood face velocity monitor reads at least 0.5 m/s. Validation: Hold a small piece of tissue paper at the sash opening; it must pull inward steadily. If it flutters or falls, do not open the chemical container.

  • Static Mitigation: Nitroaromatic powders hold static charges, leading to sudden aerosolization. Pass an anti-static ionizer (e.g., Zerostat gun) over a disposable conductive weigh boat for 5 seconds prior to transfer.

  • Transfer: Use a grounded stainless-steel spatula to transfer the solid.

  • Solubilization: Slowly add the reaction solvent (e.g., anhydrous DMF or DCM). Do not seal the reaction vial immediately; allow any potential heat of dissolution to dissipate to prevent pressure build-up.

Protocol B: Downstream Deprotection (Fukuyama Amine Synthesis)
  • Reagent Preparation: In a dedicated, high-flow fume hood, prepare a solution of 2-mercaptoethanol and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)[2].

  • Addition & Validation: Add the thiol/DBU solution dropwise to the nosyl-piperidine solution. Validation: The reaction mixture will immediately turn a deep, vibrant yellow/orange. This confirms the formation of the Meisenheimer complex intermediate. If no color change occurs, verify reagent integrity before proceeding.

  • Quenching (Critical Safety Step): Upon reaction completion, quench the mixture with an excess of aqueous sodium hypochlorite (bleach). Causality: Bleach oxidizes residual volatile thiols into odorless, water-soluble disulfides and sulfonates, neutralizing the inhalation hazard prior to workup.

Spill Response & Disposal Plan

  • Solid Spills: Do NOT dry sweep, as this aerosolizes the sensitizer. Cover the powder with damp absorbent paper to suppress dust. Carefully scoop the material into a hazardous waste bag using a non-sparking tool. Wash the area with soap and water.

  • Solution Spills: Absorb with inert materials (vermiculite or sand). If the spill contains downstream thiols, immediately spray the area with a 5% bleach solution to neutralize the odor, wait 15 minutes, and then wipe up.

  • Disposal: Segregate waste into "Halogenated" (if DCM was used) or "Non-Halogenated" streams. Clearly label the waste container as containing "Nitroaromatic compounds" to prevent accidental mixing with incompatible reducing agents, which could cause an exothermic reaction.

Safety Workflow Visualization

Chemical_Safety_Logic Solid Solid Compound (4-Methyl-1-(2-nitro- benzenesulfonyl)-piperidine) Solution In Solution (e.g., DMF, DCM) Solid->Solution Dissolve Haz_Dust Dust Inhalation & Skin Sensitization Solid->Haz_Dust Deprotection Deprotection (Thiols + DBU) Solution->Deprotection React Haz_Solvent Solvent Absorption & Systemic Toxicity Solution->Haz_Solvent Haz_Thiol Severe Odor & Inhalation Hazard Deprotection->Haz_Thiol Ctrl_Hood Fume Hood + Nitrile Gloves Haz_Dust->Ctrl_Hood Ctrl_Glove Solvent-Specific Gloves (e.g., Butyl) Haz_Solvent->Ctrl_Glove Ctrl_Scrubber Bleach Quench + Double Fume Hood Haz_Thiol->Ctrl_Scrubber

Diagram mapping chemical states of the nosyl-piperidine derivative to hazards and safety controls.

References

1. MilliporeSigma. "4-Nitrobenzenesulfonyl chloride Safety Data Sheet." sigmaaldrich.com. 2.[1] Thermo Fisher Scientific. "4-Methylpiperidine Safety Data Sheet." thermofisher.com. 1 3.[2] National Institutes of Health (NIH) / PMC. "Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group." nih.gov. 2

Sources

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